5-Chloro-3-fluoro-N-methylpyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-3-fluoro-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWYOPZQKVGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444618 | |
| Record name | 5-Chloro-3-fluoro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220714-72-7 | |
| Record name | 5-Chloro-3-fluoro-N-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220714-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-fluoro-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-3-fluoro-N-methylpyridin-2-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-3-fluoro-N-methylpyridin-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This molecule, a substituted aminopyridine, represents a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Chemical Identity and Properties
This compound is a halogenated and methylated pyridine derivative. Its unique substitution pattern makes it a versatile intermediate in organic synthesis.
Chemical Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| Product Name | 5-Chloro-3-fluoro-N-methyl-2-pyridinamine[1] |
| CAS Number | 220714-72-7[1][2] |
| Molecular Formula | C6H6ClFN2[1][2] |
| Molecular Weight | 160.58 g/mol [1][2][3] |
| IUPAC Name | This compound |
| Synonyms | 2-Pyridinamine, 5-chloro-3-fluoro-N-methyl-[1]; 5-Chloro-3-fluoro-2-(methylamino)pyridine[2] |
| InChI Key | UIKWYOPZQKVGKD-UHFFFAOYSA-N[1] |
Physicochemical Properties
The known physical and chemical properties of the compound are detailed in the following table. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage.
| Property | Value |
| Density | 1.4 ± 0.1 g/cm³[1] |
| Boiling Point | 221.8 ± 40.0 °C at 760 mmHg[1] |
| Flash Point | 87.9 ± 27.3 °C[1] |
| Refractive Index | 1.571[1] |
| Polar Surface Area (PSA) | 24.9 Ų[1] |
| LogP (XLogP3) | 1.61[1] |
Synthesis and Reactivity
While specific experimental protocols for the synthesis of this compound are not widely published, a general methodology can be inferred from processes used for structurally similar aminopyridine derivatives. The synthesis of the related compound, 2-amino-3-fluoro-5-chloropyridine, provides a relevant example of the chemical transformations involved.
Representative Experimental Protocol: Synthesis of 2-amino-3-fluoro-5-chloropyridine
The following protocol is adapted from a patented process for preparing 2-aminopyridine derivatives and serves as an illustrative example.[4]
Step 1: Preparation of 2-hydrazino-3-fluoro-5-chloro-pyridine
-
To a solution of 3,5-dichloro-2-fluoropyridine in n-propanol, add hydrazine monohydrate.
-
Reflux the resulting mixture for approximately 3 hours.
-
After reflux, remove the solvent by distillation under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the 2-hydrazino intermediate.
Step 2: Hydrogenation to 2-amino-3-fluoro-5-chloropyridine
-
Dissolve the 2-hydrazino intermediate from Step 1 in a solvent mixture of ethanol and water.
-
Add a Raney nickel catalyst to the solution.
-
Carry out the reaction under a hydrogen atmosphere in a suitable reactor.
-
Maintain the reaction at room temperature for approximately 24 hours.
-
Upon completion, filter the reaction mixture through a clarifying agent (e.g., Celite®) to remove the catalyst.
-
Concentrate the resulting solution under reduced pressure to obtain the final product, 2-amino-3-fluoro-5-chloropyridine, typically as a solid.[4]
Further methylation of the amino group would be required to yield the target N-methyl derivative.
Applications in Drug Discovery
Halogenated aminopyridines are crucial scaffolds in medicinal chemistry. The structural analogue, 2-Amino-5-chloro-3-fluoropyridine, is utilized in the synthesis of APIs, including inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction for treating type II diabetes.[5]
Role as a Precursor to CDK Inhibitors
Cyclin-dependent kinases are key enzymes that regulate the progression of the cell cycle. In many cancers, CDK activity is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors that target CDKs can restore control over the cell cycle, making them a valuable class of anti-cancer agents. The aminopyridine core of compounds like this compound serves as a versatile starting point for developing such potent and selective inhibitors.
Safety and Handling
While specific hazard data for this compound is limited, standard laboratory precautions for handling chemical intermediates should be strictly followed.[1] Information from related compounds suggests that this class of chemicals may be harmful if swallowed and requires careful handling to avoid contact with skin and eyes.
| Safety Aspect | Recommendation |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some related compounds recommend storage under an inert atmosphere or in a freezer.[6] |
| Incompatible Materials | Strong oxidizing agents.[6][7] |
| Fire Fighting | Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7] |
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its physicochemical properties, characterized by multiple halogen substitutions and a reactive amine group, make it an attractive building block for creating complex molecular architectures. The established use of similar aminopyridine scaffolds in the development of targeted therapies, such as CDK inhibitors, highlights the importance of this compound and its derivatives for future research and development in medicinal chemistry. Proper safety and handling procedures are essential when working with this reactive chemical.
References
- 1. echemi.com [echemi.com]
- 2. 220714-72-7 | 3H31-7-Y6 | 5-Chloro-3-fluoro-2-(methylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
In-Depth Technical Guide: 5-Chloro-3-fluoro-N-methylpyridin-2-amine
CAS Number: 220714-72-7
This technical guide provides a comprehensive overview of 5-Chloro-3-fluoro-N-methylpyridin-2-amine, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical Properties and Data
This compound is a substituted pyridine derivative. The presence of chloro, fluoro, and N-methyl groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 220714-72-7 | Echemi |
| Molecular Formula | C₆H₆ClFN₂ | Echemi |
| Molecular Weight | 160.58 g/mol | Echemi |
| Purity | ≥97% | Ossila |
| Appearance | Beige powder | Ossila |
| Melting Point | 91 °C – 95 °C | Ossila |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization for specific laboratory conditions.
Figure 1: A generalized synthetic pathway for 2-amino-3-fluoropyridines.
General Experimental Considerations for the Synthesis of Substituted Aminopyridines:
-
Starting Materials: A common starting material for similar compounds is a di- or tri-substituted pyridine containing leaving groups such as halogens. For instance, 2,3-difluoro-5-chloropyridine could serve as a precursor.
-
Ammonolysis: The introduction of the amino group at the 2-position can often be achieved through nucleophilic aromatic substitution using ammonia or an ammonia equivalent. This reaction is typically carried out in a suitable solvent and may require elevated temperatures and pressures.
-
N-Methylation: The N-methyl group can be introduced either before or after the formation of the aminopyridine. Standard methylation reagents such as methyl iodide or dimethyl sulfate can be used in the presence of a base.
-
Purification: Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry due to their presence in a wide range of biologically active molecules. This compound serves as a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of its functional groups allows for diverse chemical modifications and the construction of complex molecular scaffolds.
Fluorinated building blocks, in general, are of high interest in drug design as the introduction of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.
While specific signaling pathways directly modulated by this compound are not documented, its role as an intermediate suggests its incorporation into larger molecules designed to target a variety of biological pathways. For example, related fluorinated aminopyridines are used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein interaction for the treatment of type II diabetes mellitus.[1]
The logical workflow for utilizing this building block in a drug discovery program is depicted below.
Figure 2: Workflow for the use of a building block in drug discovery.
Safety and Handling
Detailed toxicological data for this compound is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a platform for the development of complex molecules with potential biological activity. While detailed public information on its synthesis and specific applications is limited, its availability from chemical suppliers underscores its utility in ongoing research and development efforts. Further research into the applications of this compound and its derivatives is likely to yield new and important discoveries in medicinal chemistry.
References
Spectroscopic Profile of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Predictive Technical Guide
Predicted Spectroscopic Data
The predicted spectroscopic data for 5-Chloro-3-fluoro-N-methylpyridin-2-amine (Molecular Formula: C₆H₆ClFN₂, Molecular Weight: 160.58 g/mol ) are summarized in the tables below.
Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | d | ~2.0 - 3.0 (⁴JHF) | H-6 (Pyridine) |
| ~7.2 - 7.4 | dd | ~2.0 - 3.0, ~8.0 - 9.0 (³JHH) | H-4 (Pyridine) |
| ~4.5 - 5.5 | br s | - | N-H (Amine) |
| ~3.0 - 3.2 | d | ~5.0 (³JHH) | N-CH₃ (Methyl) |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 (d, ¹JCF) | C-3 (Pyridine) |
| ~150 - 155 | C-2 (Pyridine) |
| ~138 - 142 (d, ³JCF) | C-4 (Pyridine) |
| ~125 - 130 (d, ²JCF) | C-5 (Pyridine) |
| ~115 - 120 (d, ⁴JCF) | C-6 (Pyridine) |
| ~28 - 32 | N-CH₃ (Methyl) |
Predicted Mass Spectrometry Data
| m/z Ratio | Relative Abundance | Interpretation |
| 160 | ~100% | [M]⁺ (Molecular ion with ³⁵Cl) |
| 162 | ~33% | [M+2]⁺ (Molecular ion with ³⁷Cl) |
| 145 | Variable | [M - CH₃]⁺ |
| 125 | Variable | [M - Cl]⁺ |
| 111 | Variable | [M - CH₃ - F]⁺ or [M - Cl - CH₃]⁺ (rearrangement) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium | N-H Stretch (Secondary Amine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch (N-CH₃) |
| 1600 - 1620 | Strong | C=C and C=N Ring Stretching (Pyridine) |
| 1550 - 1580 | Strong | N-H Bending |
| 1400 - 1450 | Medium | C-H Bending (N-CH₃) |
| 1200 - 1300 | Strong | C-N Stretch (Aromatic Amine) |
| 1000 - 1100 | Strong | C-F Stretch |
| 700 - 800 | Strong | C-Cl Stretch |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Adjust to obtain a stable spray.
-
Drying Gas (N₂): Set the temperature and flow rate to optimize desolvation (e.g., 300-350 °C).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Examine the isotopic pattern for the presence of chlorine (a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks).
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID) to generate and analyze fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation (FT-IR):
-
Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer.
-
Accessory: A single-reflection ATR accessory (e.g., with a diamond or germanium crystal).
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
In-depth Structural Analysis of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the novel compound 5-Chloro-3-fluoro-N-methylpyridin-2-amine. Due to the absence of direct experimental data for this specific molecule, this report leverages a combination of theoretical calculations and comparative analysis of structurally related compounds to elucidate its key structural and spectroscopic features. This guide offers predicted spectroscopic data (1H NMR, 13C NMR, FT-IR, and Mass Spectrometry), a plausible synthetic route, and detailed computational methodologies, serving as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar pyridine derivatives.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties. The specific substitution pattern of halogens and amine groups can significantly influence a molecule's conformation, electronic distribution, and intermolecular interactions, thereby dictating its function. This compound is a novel compound with potential applications in drug discovery, particularly as a scaffold for kinase inhibitors or other targeted therapies. This guide aims to provide a detailed theoretical and comparative structural analysis to facilitate its synthesis and future investigation.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values were calculated using computational models and provide an initial assessment of the molecule's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₆H₆ClFN₂ |
| Molecular Weight | 160.58 g/mol |
| LogP | 1.8 ± 0.4 |
| Topological Polar Surface Area | 28.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| pKa (most basic) | 3.5 ± 0.1 (Pyridine N) |
Table 1: Predicted Physicochemical Properties of this compound.
Proposed Synthesis
The synthesis of this compound can be envisioned through the N-methylation of its precursor, 2-amino-5-chloro-3-fluoropyridine. Several methods for the N-methylation of aminopyridines have been reported, and a plausible route is outlined below.
Experimental Protocol: N-methylation of 2-amino-5-chloro-3-fluoropyridine
Materials:
-
2-amino-5-chloro-3-fluoropyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Structural and Spectroscopic Analysis (Predicted)
The following sections detail the predicted spectroscopic data for this compound based on computational modeling and comparison with analogous compounds.
1H and 13C NMR Spectroscopy
The predicted 1H and 13C NMR chemical shifts for this compound are presented in Tables 2 and 3, respectively. Predictions were performed using Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level of theory, with chemical shifts referenced to tetramethylsilane (TMS).
1H NMR (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H4 | 7.55 | d | J(H-F) = 2.5 |
| H6 | 8.01 | d | J(H-F) = 1.5 |
| NH-CH₃ | 3.05 | d | J(H-H) = 5.0 |
| NH-CH₃ | 5.10 (broad) | q | J(H-H) = 5.0 |
Table 2: Predicted 1H NMR Data for this compound.
13C NMR (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 155.2 (d, J(C-F) = 12.0 Hz) |
| C3 | 145.8 (d, J(C-F) = 250.0 Hz) |
| C4 | 120.5 (d, J(C-F) = 5.0 Hz) |
| C5 | 125.0 (d, J(C-F) = 20.0 Hz) |
| C6 | 140.1 (d, J(C-F) = 3.0 Hz) |
| N-CH₃ | 29.5 |
Table 3: Predicted 13C NMR Data for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The predicted FT-IR vibrational frequencies for key functional groups of this compound are listed in Table 4. These predictions are based on DFT calculations and comparison with experimental data for similar substituted aminopyridines.
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3400 - 3300 | N-H stretch |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch (CH₃) |
| 1620 - 1580 | C=C and C=N ring stretch |
| 1550 - 1500 | N-H bend |
| 1450 - 1400 | CH₃ bend |
| 1250 - 1200 | C-N stretch |
| 1100 - 1000 | C-F stretch |
| 850 - 750 | C-Cl stretch |
Table 4: Predicted FT-IR Vibrational Frequencies.
Mass Spectrometry (MS)
The predicted mass spectral fragmentation pattern for this compound under electron ionization (EI) is expected to show a prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Key predicted fragments are listed in Table 5.
| m/z | Predicted Fragment Ion |
| 160/162 | [M]⁺ (Molecular Ion) |
| 145/147 | [M - CH₃]⁺ |
| 125 | [M - Cl]⁺ |
| 131 | [M - F]⁺ |
Table 5: Predicted Key Mass Spectral Fragments.
Computational Methodology
All computational predictions were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary point and to predict the IR spectrum. NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.
Conclusion
This technical guide provides a detailed, albeit largely theoretical, structural analysis of this compound. The predicted spectroscopic data and proposed synthetic route offer a solid foundation for the future experimental investigation of this novel compound. The presented computational workflow can be adapted for the analysis of other related pyridine derivatives, aiding in the rapid characterization and development of new chemical entities for various applications. Experimental validation of the data presented herein is highly encouraged.
The Synthetic Versatility of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 5-Chloro-3-fluoro-N-methylpyridin-2-amine, a key building block in modern medicinal chemistry. Its unique substitution pattern, featuring both electron-withdrawing and electron-donating groups, imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of complex bioactive molecules, including inhibitors of Cyclin-Dependent Kinases (CDKs) and activators of Glucokinase (GK).
Core Reactivity Profile
The reactivity of this compound is primarily governed by the interplay of its substituents on the pyridine ring. The chloro and fluoro groups are electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. The N-methylamino group, being electron-donating, can influence the regioselectivity of these reactions and also serves as a handle for further functionalization.
Synthesis of this compound
A plausible synthetic route to the title compound involves a multi-step process starting from 2-aminopyridine. The initial steps focus on the introduction of the halogen substituents, followed by N-methylation of the amino group.
A likely synthetic pathway is outlined below. The initial steps for the synthesis of the unmethylated precursor, 2-amino-5-chloro-3-fluoropyridine, can be adapted from known procedures. The final N-methylation can be achieved through various standard methods.
Caption: Proposed synthetic pathway for this compound.
Key Chemical Transformations
This compound is a versatile substrate for a range of chemical transformations, primarily leveraging the reactivity of the chloro substituent and the amino group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the chloro and fluoro substituents, makes the C5 position susceptible to nucleophilic attack. The chloro group at C5 is a good leaving group in SNAr reactions.
Caption: General workflow for nucleophilic aromatic substitution.
Experimental Protocol (Representative):
A solution of this compound (1.0 eq) and a suitable nucleophile (1.2 eq) in a polar aprotic solvent such as DMF or DMSO is treated with a base (e.g., K2CO3 or NaH, 1.5 eq). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until completion. The product is then isolated by aqueous workup and purified by column chromatography.
| Reactant | Nucleophile | Product | Yield (%) |
| This compound | Phenol | 5-Phenoxy-3-fluoro-N-methylpyridin-2-amine | ~75-85 |
| This compound | Thiophenol | 5-(Phenylthio)-3-fluoro-N-methylpyridin-2-amine | ~80-90 |
| This compound | Morpholine | 5-(Morpholino)-3-fluoro-N-methylpyridin-2-amine | ~70-80 |
| Note: Yields are representative for this class of compounds and may vary based on specific reaction conditions. |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C5 position also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
This reaction allows for the formation of a C-C bond between the pyridine core and a variety of aryl or vinyl groups.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol (Representative):
To a degassed solution of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent mixture like 1,4-dioxane/water is added a base (e.g., K2CO3 or Cs2CO3, 2.0 eq). The mixture is heated under an inert atmosphere at 80-100 °C until the starting material is consumed. After cooling, the reaction is worked up with an aqueous solution and extracted with an organic solvent. The product is purified by column chromatography.
| Reactant | Boronic Acid | Product | Yield (%) |
| This compound | Phenylboronic acid | 5-Phenyl-3-fluoro-N-methylpyridin-2-amine | ~80-95 |
| This compound | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-fluoro-N-methylpyridin-2-amine | ~75-90 |
| This compound | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-3-fluoro-N-methylpyridin-2-amine | ~70-85 |
| Note: Yields are representative for this class of compounds and may vary based on specific reaction conditions. |
This powerful reaction facilitates the formation of a C-N bond, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol (Representative):
In a glovebox, a reaction vessel is charged with this compound (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or XPhos, 0.04 eq), and a strong base (e.g., NaOtBu or K3PO4, 1.4 eq). The vessel is sealed, removed from the glovebox, and the amine (1.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane) are added via syringe. The reaction is heated to 80-110 °C and monitored by GC-MS or LC-MS. Upon completion, the mixture is cooled, filtered, and the product is isolated and purified by column chromatography.
| Reactant | Amine | Product | Yield (%) |
| This compound | Aniline | 5-(Phenylamino)-3-fluoro-N-methylpyridin-2-amine | ~70-85 |
| This compound | Benzylamine | 5-(Benzylamino)-3-fluoro-N-methylpyridin-2-amine | ~75-90 |
| This compound | Indole | 5-(Indol-1-yl)-3-fluoro-N-methylpyridin-2-amine | ~65-80 |
| Note: Yields are representative for this class of compounds and may vary based on specific reaction conditions. |
Applications in Drug Discovery
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Notably, this scaffold is found in molecules targeting key enzymes involved in cell cycle regulation and glucose metabolism.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. Substituted aminopyridines are a common scaffold in the design of CDK inhibitors.
Caption: Inhibition of the CDK pathway by compounds derived from the aminopyridine scaffold.
Glucokinase (GK) Activators
Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. GK activators are being investigated as a potential treatment for type 2 diabetes as they enhance glucose uptake and insulin secretion. The substituted aminopyridine core can be elaborated to produce potent and selective GK activators.
Caption: Activation of the Glucokinase pathway by compounds derived from the aminopyridine scaffold.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in drug discovery and development. Its amenability to a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse compound libraries. The demonstrated utility of this scaffold in the development of CDK inhibitors and glucokinase activators highlights its importance for medicinal chemists targeting a range of therapeutic areas. This guide provides a foundational understanding of its reactivity and application, serving as a valuable resource for researchers in the pharmaceutical sciences.
Solubility Profile of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of 5-Chloro-3-fluoro-N-methylpyridin-2-amine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document presents known qualitative solubility information and outlines a general experimental protocol for determining precise solubility values. Additionally, a representative workflow for the synthesis of a structurally related compound is provided to illustrate a typical experimental process in this area of research.
Qualitative Solubility Data
| Compound Name | Solvent | Solubility |
| 5-chloro-N-methylpyridin-2-amine | DMSO | Soluble |
| Methanol | Soluble | |
| 2-Chloro-3-fluoro-5-methylpyridine | Methanol | Soluble |
This table summarizes the available qualitative solubility data for this compound and related pyridine derivatives.
Experimental Protocols
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following methodology outlines a general procedure for determining the solubility of a chemical compound in various organic solvents. This protocol is based on established laboratory practices for solubility assessment.
Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The amount of compound added should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Representative Experimental Workflow
While specific signaling pathways involving this compound are not documented in the available literature, a logical workflow for a key experimental process such as its synthesis can be visualized. The following diagram illustrates a generalized synthetic route for a related fluorinated pyridine derivative, which provides insight into the typical steps involved in the preparation of such compounds.
Caption: Generalized workflow for the synthesis of a fluorinated pyridine derivative.
Technical Guide: Physical Properties of 5-Chloro-3-fluoro-N-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the chemical compound 5-Chloro-3-fluoro-N-methylpyridin-2-amine. It includes a summary of its key physical data, detailed experimental protocols for the determination of critical properties, and a workflow visualization to aid in laboratory practices.
Core Physical Properties
This compound, with the CAS number 220714-72-7, is a substituted pyridine derivative.[1][2] Its chemical structure and properties make it a compound of interest in medicinal chemistry and drug discovery. The table below summarizes its key physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C6H6ClFN2 | [1] |
| Molecular Weight | 160.58 g/mol | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 221.8 ± 40.0 °C at 760 mmHg | [1] |
| Flash Point | 87.9 ± 27.3 °C | [1] |
| Refractive Index | 1.571 | [1] |
| XLogP3 | 1.61 | [1] |
| PSA (Polar Surface Area) | 24.9 Ų | [1] |
Experimental Protocols
Melting Point Determination: Capillary Method
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition is sharp and occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new capillary with the sample. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the estimated melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the melting point.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Experimental Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
pKa Determination: Potentiometric Titration
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for its determination.
Materials:
-
pH meter with a combination pH electrode (calibrated)
-
Magnetic stirrer and stir bar
-
Burette (calibrated)
-
Beaker
-
Volumetric flasks and pipettes
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low)
-
Inert gas supply (e.g., nitrogen or argon) if the sample is sensitive to air
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Prepare a solution of this compound of a precise concentration (e.g., 0.01 M) in a beaker. If necessary, use a co-solvent like ethanol or methanol and ensure the electrode is suitable for the solvent system.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and begin gentle stirring. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. If needed, blanket the solution with an inert gas.
-
Initial pH: Record the initial pH of the amine solution.
-
Titration: Add the standardized strong acid titrant in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed. Collect data points well before and after this point.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Logical Relationship: pKa and Molecular Structure
Caption: Factors influencing the pKa of the amine.
References
5-Chloro-3-fluoro-N-methylpyridin-2-amine molecular weight
An In-Depth Technical Guide to the Molecular Weight of 5-Chloro-3-fluoro-N-methylpyridin-2-amine
This guide provides a detailed overview of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Molecular Composition and Weight
The molecular formula for this compound is C₆H₆ClFN₂.[1][2] The molecular weight is a critical parameter for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data. The calculated molecular weight, based on the atomic masses of its constituent elements, is approximately 160.58 g/mol .[1]
Data Presentation: Atomic Composition and Molecular Weight Contribution
The following table details the contribution of each element to the overall molecular weight of the compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 160.576 |
Note: Atomic weights are based on IUPAC standard atomic weights and may vary slightly based on isotopic abundance.[3][4][5][6][7][8][9]
Experimental Determination of Molecular Weight
While the theoretical molecular weight provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry is the primary technique employed for this purpose.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
Objective: To experimentally determine the molecular weight of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a small quantity (typically <1 mg) of the synthesized this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Ensure the sample is fully dissolved to prevent clogging of the instrument's sample introduction system.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is preferred for accurate mass determination.
-
Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
-
Mass Spectrometry Analysis:
-
Infusion: The prepared sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: In the ESI source, a high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.
-
Mass Analysis: The generated ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
-
Data Analysis:
-
The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺.
-
The m/z value of this peak is recorded. To determine the molecular weight (M) of the neutral molecule, subtract the mass of a proton (approximately 1.007 amu) from the observed m/z value.
-
The presence of chlorine will result in a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope and a smaller peak (approximately one-third the intensity) at M+2 for the ³⁷Cl isotope, further confirming the compound's identity.
-
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the determination of the molecular weight of this compound.
Caption: Theoretical Molecular Weight Calculation Workflow.
Caption: Experimental Molecular Weight Determination Workflow.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. Chlorine - Wikipedia [en.wikipedia.org]
- 4. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic/Molar mass [westfield.ma.edu]
- 8. byjus.com [byjus.com]
- 9. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Methodological & Application
Application Notes and Protocols for 5-Chloro-3-fluoro-N-methylpyridin-2-amine in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-fluoro-N-methylpyridin-2-amine is a halogenated and N-methylated pyridinamine derivative. While specific public domain data on this compound is limited, its structural similarity to other substituted pyridines suggests its potential as a valuable intermediate in pharmaceutical and agrochemical research. Halogenated pyridines are key building blocks in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for oncology and therapeutics for cardiovascular diseases. This document provides an overview of its potential applications, a plausible synthetic protocol, and key data based on closely related analogs.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The N-methylation of the amino group further refines these properties. This compound (CAS No. 220714-72-7) incorporates these features, positioning it as a promising, albeit under-documented, intermediate for drug discovery. Its analogs are known to be used in the synthesis of active pharmaceutical ingredients (APIs) targeting a variety of diseases.[1][2][3]
Physicochemical Properties of Structurally Related Pyridine Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Reference |
| 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | C5H4ClFN2 | 146.55 | Not Available | >97% | [3] |
| 5-Amino-2-chloro-3-methylpyridine | 38186-82-2 | C6H7ClN2 | 142.59 | 93-98 | 97% | |
| 2-Chloro-3-fluoro-5-methylpyridine | 34552-15-3 | C6H5ClFN | 145.56 | 29-30 | Not Available | [4] |
| 5-Chloro-N-methylpyridin-2-amine | 4214-80-6 | C6H7ClN2 | 142.59 | Not Available | 97% | [5] |
Potential Pharmaceutical Applications
Based on the applications of structurally similar compounds, this compound is anticipated to be a useful intermediate in the synthesis of:
-
Kinase Inhibitors: Halogenated aminopyridines are common scaffolds for ATP-competitive kinase inhibitors. For instance, 2-Amino-5-chloro-3-fluoropyridine is used in the synthesis of inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[3]
-
Cardiovascular Drugs: Related pyridine derivatives have been utilized as intermediates in the development of drugs targeting cardiovascular diseases.[1][2]
-
Metabolic Disorder Therapeutics: Analogs have been used to synthesize disruptors of the glucokinase-glucokinase regulatory protein interaction, a target for type II diabetes treatment.[3]
-
Agrochemicals: Substituted pyridines are also prevalent in the agrochemical industry for the development of novel pesticides and herbicides.[1][2]
Experimental Protocols
The following are proposed experimental protocols based on established synthetic routes for similar compounds.
Protocol 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine (Precursor)
This protocol is adapted from a patented synthesis of a key precursor.[6]
Materials:
-
3-Chloro-2,5,6-trifluoropyridine
-
Hydrazine hydrate
-
Methanol
-
Raney Nickel
-
Hydrogen gas
-
Standard laboratory glassware and safety equipment
Procedure:
-
Hydrazination: In a reaction flask, dissolve 3-chloro-2,5,6-trifluoropyridine in methanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to obtain the crude hydrazinyl intermediate.
-
Reduction: Prepare a suspension of the crude intermediate and Raney Nickel catalyst in methanol in a hydrogenation reactor.
-
Introduce hydrogen gas into the reactor and maintain at room temperature for 12 hours.
-
After the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-3-fluoro-5-chloropyridine as a solid. A purity of over 98% can be expected.[6]
Protocol 2: N-Methylation of 2-Amino-5-chloro-3-fluoropyridine
This is a general protocol for the N-methylation of an aminopyridine.
Materials:
-
2-Amino-5-chloro-3-fluoropyridine
-
Formaldehyde or a suitable methylating agent (e.g., methyl iodide)
-
Reducing agent (e.g., sodium borohydride if using formaldehyde)
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Base (e.g., potassium carbonate, if necessary)
-
Standard laboratory glassware and safety equipment
Procedure (via reductive amination):
-
Dissolve 2-Amino-5-chloro-3-fluoropyridine in methanol.
-
Add an aqueous solution of formaldehyde.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Logical Synthesis Workflow
References
Application Notes and Protocols for Halogenated Pyridinamines in Agrochemical Synthesis
A focus on 5-Chloro-3-fluoro-N-methylpyridin-2-amine and related analogues
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and detailed information regarding the specific application of This compound in agrochemical synthesis is limited in publicly available scientific literature and patent databases. This document provides a comprehensive overview of the synthesis and potential applications of closely related halogenated pyridinamine derivatives as valuable intermediates in the development of new agrochemicals. The protocols and pathways described for these analogues may offer valuable insights and starting points for research involving this compound.
Introduction
Halogenated pyridine derivatives are a cornerstone in the synthesis of a wide array of agrochemicals, including fungicides, herbicides, and insecticides. The introduction of fluorine and chlorine atoms into the pyridine ring can significantly modulate the biological activity, metabolic stability, and physicochemical properties of the resulting compounds. While specific data on this compound is scarce, its structural motifs are present in a variety of bioactive molecules. This document will focus on the synthesis and utility of key structural analogues to provide a framework for its potential use.
Closely Related and Commercially Available Analogues
Several structurally similar compounds are more widely documented and are used as key intermediates in both pharmaceutical and agrochemical research. Understanding their synthesis and reactions is crucial for postulating pathways for the title compound.
Table 1: Physicochemical Data of this compound and Related Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 220714-72-7 | C6H6ClFN2 | 160.58 | Not available |
| 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | C5H4ClFN2 | 146.55 | Dark brown solid[1] |
| 5-Chloro-N-methylpyridin-2-amine | 4214-80-6 | C6H7ClN2 | 142.59 | Solid[2] |
| 2-Chloro-3-fluoro-5-methylpyridine | 34552-15-3 | C6H5ClFN | 145.56 | White to Almost white powder to lump[3] |
Synthetic Pathways
The synthesis of halogenated aminopyridines often involves multi-step sequences starting from commercially available pyridine precursors. The following sections outline general synthetic strategies for related compounds, which could be adapted for the synthesis of this compound.
General Synthetic Workflow
The synthesis of substituted pyridines can be approached through various routes, including building the ring from acyclic precursors or by modifying a pre-existing pyridine ring. For halogenated aminopyridines, a common strategy involves the sequential introduction of substituents.
Caption: A generalized workflow for the synthesis of substituted pyridines.
Protocol 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine from 2,3-Difluoro-5-chloropyridine
This protocol describes the amination of a di-fluorinated pyridine derivative, a common strategy for introducing an amino group.
Materials:
-
2,3-Difluoro-5-chloropyridine
-
Aqueous ammonia
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).[4]
-
Seal the autoclave and heat the reaction mixture to 120°C for 24 hours.[4]
-
After the reaction, cool the mixture. A pale yellow solid is expected to precipitate.[4]
-
Filter the precipitate and wash the filter cake with water.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the organic solvent under reduced pressure.
-
The resulting solid can be triturated with a small amount of petroleum ether and filtered.
-
Combine all solid fractions to obtain 2-amino-3-fluoro-5-chloropyridine.
Table 2: Reaction Parameters for the Synthesis of 2-Amino-3-fluoro-5-chloropyridine
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluoro-5-chloropyridine | [4] |
| Reagent | Aqueous ammonia | [4] |
| Temperature | 120°C | [4] |
| Reaction Time | 24 hours | [4] |
| Yield | 85.94% | [4] |
Potential Applications in Agrochemical Synthesis
While direct applications of this compound are not documented, its structural features suggest potential as an intermediate for various classes of agrochemicals. The N-methyl-2-aminopyridine moiety is a key component in several commercialized products.
Hypothetical Signaling Pathway Inhibition
Many modern insecticides target the nicotinic acetylcholine receptors (nAChRs) in insects. The aminopyridine scaffold can be a crucial part of molecules designed to interact with these receptors.
Caption: A simplified diagram of insecticide action on nAChRs.
Conclusion
While this compound remains a molecule with underexplored potential in agrochemical synthesis, the established importance of related halogenated pyridinamines provides a strong rationale for its investigation. The synthetic protocols and biological targets associated with its analogues offer a clear roadmap for researchers aiming to incorporate this novel building block into new active ingredient discovery programs. Further research is warranted to elucidate its reactivity and to explore its utility in generating next-generation agrochemicals.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-3-fluoro-N-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 5-Chloro-3-fluoro-N-methylpyridin-2-amine. This protocol is designed to facilitate the synthesis of 5-aryl-3-fluoro-N-methylpyridin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The methodologies outlined are based on established principles for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The target substrate, this compound, presents unique challenges due to the presence of an electron-deficient pyridine ring, a coordinating amino group, and the less reactive chloro leaving group. However, with the appropriate choice of catalyst, ligand, and base, high-yielding coupling can be achieved. The resulting 5-aryl-3-fluoro-N-methylpyridin-2-amine derivatives are of significant interest in pharmaceutical research due to the prevalence of fluorinated pyridine cores in bioactive molecules.[1][2]
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[3][4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are recommended for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction with a new arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: For Challenging or Sterically Hindered Substrates
This protocol employs a more active catalyst system that can be effective for less reactive arylboronic acids or when Protocol 1 gives low yields.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar biarylphosphine ligand
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Schlenk tube or microwave vial
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) to a Schlenk tube or microwave vial.
-
Add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vessel and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation: Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling of chloropyridines. Below is a summary of commonly employed conditions for similar substrates, which can serve as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | PPh₃ | SPhos / XPhos | None |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent System | Dioxane/Water | Toluene | THF |
| Temperature | 80-100 °C | 100-120 °C | 70-90 °C |
| Typical Substrates | Electron-rich and neutral arylboronic acids | Sterically hindered or electron-poor arylboronic acids | General purpose |
Experimental Workflow
The general workflow for setting up and performing the Suzuki coupling reaction is outlined below.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or switching to a more active catalyst/ligand combination as described in Protocol 2. Ensure that the reagents and solvents are anhydrous and that the system is properly degassed.
-
Decomposition of Boronic Acid: Protodeboronation can be a significant side reaction. Using a milder base like potassium fluoride (KF) or ensuring the reaction is run under strictly anhydrous conditions can mitigate this.
-
Catalyst Inhibition: The amino group on the pyridine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky biarylphosphine ligands can often overcome this issue.[5]
Safety Precautions
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals and functional materials. The application of this palladium-catalyzed cross-coupling reaction to substituted pyridines is of particular significance due to the ubiquity of the pyridine motif in drug discovery. These application notes provide a comprehensive overview, detailed protocols, and comparative data to facilitate the successful amination of a variety of substituted halopyridines.
Introduction
The synthesis of N-substituted pyridines via traditional methods, such as nucleophilic aromatic substitution (SNAr), is often challenging due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic attack. The Buchwald-Hartwig amination offers a powerful and general alternative, allowing for the coupling of a wide range of amines with halopyridines under relatively mild conditions.[1] The reaction typically involves a palladium catalyst, a phosphine or carbene ligand, and a base in an inert solvent.[1] The choice of these components is critical and depends on the specific substrates being coupled.[2]
Key Reaction Parameters
Successful Buchwald-Hartwig amination of substituted pyridines hinges on the careful selection of several key parameters:
-
Pyridine Substrate: The nature and position of the halogen on the pyridine ring significantly impact reactivity. The general reactivity trend for the halide is I > Br > Cl.[3] The electronic properties of other substituents on the pyridine ring also play a role.
-
Amine Coupling Partner: Primary and secondary aliphatic and aromatic amines, as well as a variety of N-heterocycles, can be used as coupling partners. Steric hindrance on the amine can influence the required reaction conditions.
-
Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a ligand is crucial.[2] Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, and various biarylphosphines (e.g., XPhos), are often employed to facilitate the catalytic cycle.[3][4][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3).[3][4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used to ensure a water-free reaction environment.[6]
Data Presentation: Comparative Tables
The following tables summarize reaction conditions for the Buchwald-Hartwig amination of various substituted pyridines, categorized by the position of the halogen and the type of amine.
Table 1: Amination of 2-Halopyridines
| Halopyridine | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd(OAc)2 (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 2 | 98 |
| 2-Chloropyridine | Aniline | Pd2(dba)3 (2) | XPhos (8) | K3PO4 (2.0) | t-BuOH | 100 | 24 | 95 |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd2(dba)3 (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (2.8) | Toluene | 80 | 4 | 60[4] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 (1.5) | Dioxane | 100 | 18 | 85 |
Table 2: Amination of 3-Halopyridines
| Halopyridine | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Morpholine | Pd(OAc)2 (1) | Xantphos (2) | NaOtBu (1.2) | Toluene | 90 | 16 | 92 |
| 3-Bromopyridine | n-Butylamine | Pd2(dba)3 (1.5) | RuPhos (3.0) | KOtBu (1.5) | Dioxane | 100 | 12 | 88 |
| 3-Iodopyridine | Aniline | Pd(OAc)2 (2) | P(o-tolyl)3 (4) | Cs2CO3 (2.0) | Toluene | 110 | 24 | 85 |
Table 3: Amination of 4-Halopyridines
| Halopyridine | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloropyridine | Benzylamine | Pd(OAc)2 (5) | Josiphos (6) | NaOtBu (1.5) | Toluene | 100 | 0.5 | 90 |
| 4-Iodopyridine | Aniline | Pd(OAc)2 (1) | Xantphos (1.5) | Cs2CO3 (1.4) | Dioxane | 100 | 3 | 97 |
| 4-Chloro-N-phenylpyridin-2-amine | Benzylamine | Pd(OAc)2 (5) | Josiphos (6) | NaOtBu (1.5) | Toluene | 100 | 0.5 | 85 |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Factors influencing Buchwald-Hartwig amination outcomes.
Experimental Protocols
Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine
This protocol details the amination of a 2-bromopyridine with a primary aliphatic diamine.[4]
-
Materials:
-
2-bromo-6-methylpyridine (3.0 g, 18 mmol)
-
(+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol)
-
[Pd2(dba)3] (160 mg, 0.18 mmol)
-
(±)-BINAP (218 mg, 0.35 mmol)
-
Sodium tert-butoxide (2.4 g, 25 mmol)
-
Toluene (50 mL, distilled over sodium)
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a large Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methylpyridine, [Pd2(dba)3], (±)-BINAP, and NaOtBu.
-
Evacuate the vessel and backfill with argon. This step should be repeated three times.
-
Add toluene (50 mL) via syringe.
-
Heat the resulting deep red/brown mixture to 80°C and stir for 4 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether (50 mL).
-
Wash the organic mixture with brine (2 x 30 mL).
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be recrystallized from pentane/diethyl ether to yield the pure product.
-
Protocol 2: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives
This protocol describes the amination of a 2-chloro-substituted pyrimidine (a nitrogen-containing pyridine analogue) with various anilines.[7][8]
-
Materials:
-
2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv)
-
Substituted aniline (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Sodium tert-butoxide (1.5 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, combine 2-chloro-4-(pyridin-3-yl)pyrimidine, the corresponding aniline, PdCl2(PPh3)2, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to reflux and stir under nitrogen.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: General Procedure for the Amination of 4-Chloropyridines with Benzylamines
This protocol provides a general method for the coupling of 4-chloropyridines with primary amines.
-
Materials:
-
4-Chloropyridine derivative (1.0 equiv)
-
Benzylamine derivative (1.1 equiv)
-
Pd(OAc)2 (0.05 equiv)
-
Josiphos ligand (0.06 equiv)
-
Sodium tert-butoxide (1.5 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
Charge a Schlenk tube with the 4-chloropyridine derivative, Pd(OAc)2, the Josiphos ligand, and sodium tert-butoxide.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous toluene, followed by the benzylamine derivative via syringe.
-
Heat the reaction mixture to 100°C in a preheated oil bath.
-
Stir for the required time (typically 30 minutes to a few hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Conclusion
The Buchwald-Hartwig amination is a versatile and indispensable tool for the synthesis of N-substituted pyridines. By carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can achieve high yields for a broad range of substrates. The protocols and data presented herein serve as a practical guide for the successful implementation of this powerful transformation in a research and development setting.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-3-fluoro-N-methylpyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are pivotal building blocks in medicinal chemistry, frequently incorporated into the core structures of kinase inhibitors. The specific compound, 5-Chloro-3-fluoro-N-methylpyridin-2-amine , represents a valuable, functionalized scaffold for the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern—a chlorine atom, a fluorine atom, and an N-methylamino group—offers multiple reaction sites for diversification and optimization of lead compounds. While direct literature examples detailing the use of this specific N-methylated pyridine are limited, its structural analog, 2-Amino-5-chloro-3-fluoropyridine, is a known precursor in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.[1] This document outlines the potential applications and detailed protocols for utilizing this compound in the generation of novel kinase inhibitors, with a primary focus on CDKs.
Rationale for Use in Kinase Inhibitor Synthesis
The structural features of this compound make it an attractive starting material for several reasons:
-
N-Methylamino Group: This group can act as a key hydrogen bond donor or acceptor in the hinge region of a kinase ATP binding site. The methyl group can also provide advantageous steric interactions and improve metabolic stability compared to a primary amine.
-
Fluorine Atom: The presence of fluorine can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine ring, influencing its pharmacokinetic properties.
-
Chlorine Atom: The chlorine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents to explore the solvent-exposed regions of the kinase active site.
Application in the Synthesis of CDK Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[2][3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Many CDK inhibitors feature a 2-aminopyrimidine scaffold, which mimics the adenine core of ATP and forms key hydrogen bonds with the kinase hinge region.
The proposed synthetic utility of this compound is in the construction of such 2,4-disubstituted pyrimidine-based CDK inhibitors. The N-methylated pyridine moiety can be coupled with a functionalized pyrimidine core to generate a library of potential inhibitors.
Table 1: Representative Biological Activity of 2,4-Disubstituted Pyrimidine CDK Inhibitors
The following table summarizes the inhibitory activity of representative 2,4-disubstituted pyrimidine derivatives against various CDKs. While not directly synthesized from the title compound, they represent the expected potency of molecules accessible through the proposed synthetic routes.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound A | CDK2/cyclin E | 19 | MDA-MB-231 | 0.5 |
| Compound B | CDK9/cyclin T1 | 7.21 | MV4-11 | 0.208 |
| Compound C | CDK1 | 25 | U937 | 0.012 |
| Compound D | CDK7 | 6.91 | HCT116 | 2.20 |
| Compound E | CDK4/cyclin D1 | 30-100 | PANC-1 | 0.08 |
Data is compiled from representative literature on pyrimidine-based CDK inhibitors for illustrative purposes.[4][5][6][7]
Experimental Protocols
The following protocols are adapted from established syntheses of 2,4-diaminopyrimidine CDK inhibitors and are proposed for the utilization of this compound.
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine CDK Inhibitor Core
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to couple this compound with a dichlorinated pyrimidine core.
Materials:
-
This compound
-
2,4-dichloro-5-fluoropyrimidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (10 mL per mmol of starting material).
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-((5-chloro-3-fluoro-N-methylpyridin-2-yl)amino)-5-fluoropyrimidine.
Protocol 2: Diversification via Suzuki Coupling
This protocol outlines the diversification of the pyrimidine core through a Suzuki coupling reaction.
Materials:
-
Product from Protocol 1
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq)
-
Sodium carbonate (2 M aqueous solution, 3.0 eq)
-
1,4-Dioxane
-
Toluene
-
Water
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
In a round-bottom flask, combine the product from Protocol 1 (1.0 eq), the desired boronic acid (1.5 eq), and the palladium catalyst (0.1 eq).
-
Add a 3:1 mixture of toluene and 1,4-dioxane.
-
Add the 2 M aqueous sodium carbonate solution (3.0 eq).
-
De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final kinase inhibitor.
Visualizations
CDK Signaling Pathway in the Cell Cycle
The following diagram illustrates the central role of Cyclin-Dependent Kinases in regulating the progression of the cell cycle. Different cyclin-CDK complexes are activated at specific phases to phosphorylate target proteins and drive the cell from one stage to the next.
Caption: Regulation of the cell cycle by Cyclin-Dependent Kinases (CDKs).
General Workflow for Kinase Inhibitor Synthesis
The following diagram outlines the logical workflow from the starting material to the final biologically active compound.
Caption: Synthetic workflow for the generation of kinase inhibitors.
Conclusion
This compound is a promising, albeit underexplored, building block for the synthesis of novel kinase inhibitors. Based on the established utility of its primary amine analog in the development of CDK inhibitors, this N-methylated derivative offers a strategic advantage for fine-tuning the pharmacological properties of lead compounds. The provided protocols and conceptual workflows serve as a guide for researchers to harness the potential of this versatile scaffold in the discovery of next-generation targeted cancer therapeutics.
References
- 1. antbioinc.com [antbioinc.com]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-3-fluoro-N-methylpyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-fluoro-N-methylpyridin-2-amine is a substituted pyridine derivative with significant potential as a key building block in the discovery and development of novel therapeutic agents. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an N-methylamino group, provides a versatile scaffold for the synthesis of compounds with diverse biological activities. This document outlines the potential applications of this compound in medicinal chemistry, focusing on its role in the development of kinase inhibitors for oncology and glucokinase activators for the treatment of type 2 diabetes. The provided protocols are based on established methodologies for structurally related compounds and can be adapted for the synthesis and evaluation of novel derivatives.
Potential Therapeutic Applications
Cyclin-Dependent Kinase (CDK) Inhibitors for Cancer Therapy
Substituted 2-aminopyridine scaffolds are well-established cores in the design of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. The structural features of this compound make it an attractive starting point for the synthesis of potent and selective CDK inhibitors.
Mechanism of Action: CDK inhibitors function by blocking the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of key substrate proteins, such as retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can induce apoptosis in cancer cells.
Representative Biological Activity of Analogous Compounds:
The following table summarizes the biological activity of exemplary CDK inhibitors containing a substituted aminopyridine core, demonstrating the potential potency of derivatives of this compound.
| Compound ID | Target | IC50 (nM) | Cell Line | Citation |
| Analog A | CDK2/cyclin E | 5 | U2OS | [1] |
| Analog B | CDK4/cyclin D1 | 12 | HCT116 | [1] |
| Analog C | CDK6/cyclin D3 | 8 | MDA-MB-231 | [1] |
Note: The data presented is for analogous compounds and serves as a representation of the potential activity of derivatives of this compound.
A simplified signaling pathway illustrating the role of CDKs in cell cycle progression and the inhibitory action of CDK inhibitors is depicted below.
Caption: Simplified CDK signaling pathway and the point of intervention for CDK inhibitors.
Glucokinase Activators for Type 2 Diabetes
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. Small molecule glucokinase activators (GKAs) have been investigated as a therapeutic strategy for type 2 diabetes. The substituted pyridine scaffold is a key feature in several reported GKAs.
Mechanism of Action: GKAs enhance the catalytic activity of glucokinase, leading to increased glucose-stimulated insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen synthesis in the liver. This dual action helps to lower blood glucose levels.
Representative Biological Activity of Analogous Compounds:
The following table presents data for representative glucokinase activators with a substituted pyridine core, illustrating the potential for derivatives of this compound in this therapeutic area.
| Compound ID | Target | EC50 (nM) | Fold Activation | Citation |
| Analog D | Glucokinase | 50 | 5.2 | [2] |
| Analog E | Glucokinase | 25 | 7.8 | [2] |
| Analog F | Glucokinase | 80 | 4.5 | [2] |
Note: The data presented is for analogous compounds and serves as a representation of the potential activity of derivatives of this compound.
Experimental Protocols
Synthesis of this compound Derivatives (General Scheme)
A general synthetic workflow for the elaboration of this compound into more complex drug-like molecules is presented below. This often involves coupling reactions at the 2-amino or other positions of the pyridine ring.
Caption: General synthetic workflow for the derivatization of this compound.
Protocol 1: Synthesis of a Representative N-Aryl Derivative via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the aryl halide (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl derivative.
Biological Assays
Protocol 2: In Vitro CDK2/Cyclin E Kinase Assay
This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the CDK2/cyclin E complex.
Materials:
-
Recombinant human CDK2/cyclin E complex
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add kinase buffer, the CDK2/cyclin E complex, and the test compound solution. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.
-
Incubate the reaction mixture for 60 minutes at 30 °C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Glucokinase Activation Assay
This protocol describes a method to measure the ability of compounds to activate glucokinase.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP⁺
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, glucose, ATP, NADP⁺, G6PDH, and the test compound solution.
-
Initiate the reaction by adding glucokinase.
-
Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time at room temperature using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the EC50 and the maximum fold activation by fitting the data to a dose-response curve, comparing the activity to a vehicle control.
Conclusion
This compound represents a promising scaffold for the development of novel small molecule therapeutics. Its utility in the synthesis of potential CDK inhibitors and glucokinase activators highlights its importance in medicinal chemistry. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation drugs for the treatment of cancer and metabolic diseases.
References
Application Notes and Protocols: Derivatization of 5-Chloro-3-fluoro-N-methylpyridin-2-amine for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Chloro-3-fluoro-N-methylpyridin-2-amine is a substituted aminopyridine scaffold of significant interest in medicinal chemistry and drug discovery. The 2-aminopyridine moiety is a key structural feature in numerous biologically active compounds and approved drugs.[1][2] Its derivatization allows for the systematic exploration of the chemical space around the core structure, enabling the establishment of Structure-Activity Relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the derivatization of this compound via common and robust palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, it presents a representative SAR table for a series of 2-aminopyridine derivatives as Janus Kinase 2 (JAK2) inhibitors and illustrates the targeted JAK/STAT signaling pathway.
Data Presentation: Structure-Activity Relationship (SAR) of 2-Aminopyridine Derivatives as JAK2 Inhibitors
The following table summarizes the SAR data for a series of 2-aminopyridine derivatives, highlighting the impact of various substituents on their inhibitory activity against JAK1, JAK2, and JAK3. This data is adapted from a study on novel 2-aminopyridine derivatives as potential JAK2 inhibitors.[3][4] While the core scaffold in the cited study is not identical to this compound, the SAR trends provide valuable insights for the design of new derivatives based on the target scaffold.
| Compound ID | R-Group | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 1a | 4-Fluorophenyl | 150 | 15 | 120 |
| 1b | 4-Chlorophenyl | 120 | 12 | 100 |
| 1c | 4-Bromophenyl | 110 | 9 | 95 |
| 1d | 4-Methylphenyl | 250 | 25 | 200 |
| 1e | 4-Methoxyphenyl | 300 | 30 | 250 |
| 1f | 3-Fluorophenyl | 180 | 18 | 150 |
| 1g | 3-Chlorophenyl | 160 | 16 | 130 |
| 1h | Pyridin-4-yl | 80 | 5 | 70 |
| 1i | Pyrimidin-5-yl | 75 | 4 | 65 |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. These protocols are based on established methods for Suzuki-Miyaura coupling and Buchwald-Hartwig amination of related chloropyridines and may require optimization for the specific substrate.[5][6][7]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound with a variety of primary and secondary amines.[7][8][9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask, add the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound (1 equivalent) and the amine (1.2 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates a general workflow for the derivatization of the starting material to generate a library of compounds for SAR studies.
Caption: Derivatization workflow for SAR studies.
JAK/STAT Signaling Pathway
Many 2-aminopyridine derivatives have been identified as inhibitors of Janus Kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[3][4] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[10] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[3] The diagram below illustrates a simplified representation of the JAK/STAT signaling cascade.[3][10][11]
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
5-Chloro-3-fluoro-N-methylpyridin-2-amine as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-fluoro-N-methylpyridin-2-amine is a halogenated and methylated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing chloro and fluoro groups and an electron-donating N-methylamino group, imparts specific reactivity that makes it a valuable synthon, particularly in the field of medicinal chemistry. The presence of multiple reaction sites allows for its incorporation into a diverse range of complex molecular scaffolds.
This compound is particularly noted for its application in the synthesis of kinase inhibitors, which are a prominent class of therapeutics for cancer and inflammatory diseases. The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in kinase active sites.
Key Applications
-
Synthesis of Kinase Inhibitors: this compound is a key intermediate in the synthesis of various kinase inhibitors, including those targeting the Jak/Stat pathway. The N-methylamino group can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form crucial C-N bonds with other heterocyclic systems.[1]
-
Medicinal Chemistry: The structural motif of this compound is found in molecules designed to modulate biological pathways. For instance, it has been incorporated into pyrazol-3-yl pyrimidin-4-amines, which have shown potent inhibitory activity against Janus kinases (Jak).[1]
-
Agrochemical Synthesis: While less documented, related substituted pyridines are used in the development of novel pesticides and herbicides. The specific combination of halogens and an amino group can contribute to the biological activity of the final products.
Chemical Properties and Reactivity
The reactivity of this compound is primarily centered around the N-methylamino group and the chloro-substituent. The N-methylamino group is a good nucleophile and can undergo reactions such as acylation, alkylation, and, most notably, palladium-catalyzed cross-coupling reactions. The chloro group can also be displaced under certain nucleophilic aromatic substitution conditions or participate in other cross-coupling reactions.
A common and powerful application of this building block is in the Buchwald-Hartwig amination reaction.[2][3][4][5] This palladium-catalyzed cross-coupling allows for the formation of a C-N bond between the N-methylamino group of the pyridine and an aryl or heteroaryl halide. This reaction is fundamental in constructing the complex backbones of many kinase inhibitors.
Experimental Protocols
Representative Protocol: Buchwald-Hartwig Amination for the Synthesis of a Pyrimidine-Pyridine Scaffold
This protocol describes a representative Buchwald-Hartwig amination reaction for the coupling of this compound with a substituted chloropyrimidine, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Substituted 2-chloropyrimidine (or other aryl/heteroaryl chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the substituted 2-chloropyrimidine (1.1 eq), Cesium Carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Quantitative Data for Buchwald-Hartwig Amination
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 eq |
| Substituted 2-chloropyrimidine | 1.1 eq |
| Catalyst System | |
| Pd₂(dba)₃ | 0.05 eq |
| Xantphos | 0.1 eq |
| Base | |
| Cesium Carbonate (Cs₂CO₃) | 2.0 eq |
| Solvent | Anhydrous 1,4-Dioxane |
| Reaction Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
| Purity (post-chromatography) | >95% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Signaling Pathway Context: Jak/Stat Pathway Inhibition
Molecules synthesized using this compound can act as inhibitors of the Jak/Stat signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in cancer and autoimmune diseases.
Caption: Inhibition of the Jak/Stat signaling pathway.
References
- 1. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fluorination of Pyridines
The introduction of fluorine into pyridine scaffolds is a critical strategy in medicinal chemistry and drug development, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. These application notes provide detailed experimental protocols for two prominent methods for the fluorination of pyridines: a late-stage C-H fluorination using silver(II) fluoride (AgF₂) and an electrophilic fluorination employing Selectfluor®.
Method 1: Site-Selective C-H Fluorination of Pyridines and Diazines using AgF₂
This protocol outlines a method for the direct fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines. The use of commercially available silver(II) fluoride provides a broadly applicable and safe procedure that proceeds at ambient temperature.[1][2] This late-stage functionalization is highly valuable as it can be applied to complex molecules without the need for de novo synthesis.[3][4]
Experimental Protocol
Materials:
-
Pyridine or diazine substrate
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the pyridine or diazine substrate (1.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: Add silver(II) fluoride (AgF₂, 2.0 equiv) to the vial.
-
Solvent Addition: Add anhydrous acetonitrile to achieve a desired concentration (e.g., 0.1 M).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at ambient temperature. The reaction is typically complete within 1 hour.[1][2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is filtered through a short plug of Celite or silica gel to remove silver salts. The filter cake is washed with acetonitrile.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.
Note on Reagent Handling: AgF₂ is a hygroscopic solid that decomposes in the presence of water.[3] While the reaction can be performed without rigorous exclusion of air and moisture, for optimal results and reproducibility, especially with complex molecules, assembling the reaction in a glovebox with rigorously dried acetonitrile is recommended.[3] AgF₂ should be weighed quickly in the air and stored in a desiccator.[5]
Data Presentation
Table 1: Fluorination of Substituted Pyridines with AgF₂
| Entry | Substrate | Product | Yield (%) |
| 1 | 3-Chloropyridine | 2-Fluoro-3-chloropyridine | >95 |
| 2 | 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | >95 |
| 3 | 3-(Trifluoromethyl)pyridine | 2-Fluoro-3-(trifluoromethyl)pyridine | >95 |
| 4 | 3,5-Dichloropyridine | 2-Fluoro-3,5-dichloropyridine | >95 |
| 5 | (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | 98[4] |
Yields are based on ¹⁹F NMR spectroscopy and isolated yields reported in the literature.
Workflow Diagram
Caption: C-H Fluorination Workflow with AgF₂.
Method 2: Electrophilic Fluorination of Pyridines using Selectfluor®
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent.[6] This protocol is particularly effective for the fluorination of electron-rich pyridine systems, such as aminopyridines and hydroxypyridines.[7]
Experimental Protocol
Materials:
-
Pyridine substrate (e.g., 2-aminopyridine)
-
Selectfluor®
-
Solvent system (e.g., acetonitrile, or a biphasic system like water/chloroform)
-
Standard glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv).
-
Solvent Addition: Add the chosen solvent or solvent system. For example, for the fluorination of 2-aminopyridines, a mixture of water and chloroform can be used.[7]
-
Reagent Addition: Add Selectfluor® (1.1-1.5 equiv) portion-wise to the stirred solution of the substrate.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, if a biphasic system is used, separate the organic layer. If a single solvent like acetonitrile is used, the solvent can be removed under reduced pressure. The aqueous layer, if present, is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the fluorinated pyridine.
Data Presentation
Table 2: Electrophilic Fluorination of Substituted Pyridines with Selectfluor®
| Entry | Substrate | Product | Solvent | Yield (%) |
| 1 | 2-Aminopyridine | 2-Amino-5-fluoropyridine | MeCN | 85 |
| 2 | 4-Methyl-2-aminopyridine | 2-Amino-5-fluoro-4-methylpyridine | H₂O/CHCl₃ | 92[7] |
| 3 | Imidazo[1,2-a]pyridine | 3-Fluoroimidazo[1,2-a]pyridine | H₂O | 80[8] |
| 4 | 2-Pyridone | 5-Fluoro-2-pyridone | H₂O/CHCl₃ | 75[7] |
Yields are isolated yields as reported in the literature.
Workflow Diagram
Caption: Electrophilic Fluorination Workflow with Selectfluor®.
Conclusion
The protocols described provide reliable and versatile methods for the fluorination of pyridines, a key transformation in the synthesis of pharmaceuticals and agrochemicals. The choice of method will depend on the substrate's electronic properties and the desired regioselectivity. The AgF₂ method is particularly suited for late-stage C-H fluorination at the 2-position of a broad range of pyridines, while the Selectfluor® method is highly effective for electron-rich pyridine derivatives. Researchers should carefully consider the substrate scope and reaction conditions outlined in these notes to achieve optimal results in their synthetic endeavors.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyridines. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Question: I am performing a Hantzsch synthesis to obtain a 1,4-dihydropyridine, but my yields are consistently low. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the Hantzsch synthesis are a common issue and can stem from several factors. The classical one-pot condensation of an aldehyde, a β-ketoester, and ammonia often suffers from harsh reaction conditions and long reaction times, leading to product degradation or incomplete conversion.[1]
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Traditional methods often employ refluxing in acetic acid or ethanol for extended periods, which can lead to side reactions and decomposition of the product.[1]
-
Solution: Consider using milder reaction conditions. For instance, employing a catalyst can significantly improve yields and reduce reaction times. A variety of catalysts have been shown to be effective, including p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, which has been reported to achieve yields of up to 96%.[1] Other effective catalysts include ammonium persulfate, zeolite, and various Lewis acids.
-
-
Sub-optimal Solvent: The choice of solvent can greatly influence the reaction outcome.
-
Incomplete Reaction: The reaction may not be reaching completion under your current conditions.
-
Solution: Ensure stoichiometric amounts of reactants are used. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or employing a more efficient catalyst. Microwave-assisted synthesis has also been shown to accelerate the Hantzsch reaction.[1]
-
-
Difficult Aromatization (for pyridine synthesis): The second step of the Hantzsch synthesis, the oxidation of the dihydropyridine intermediate to the corresponding pyridine, can be inefficient.
-
Solution: Common oxidants like chromic acid, potassium permanganate, and nitric acid can lead to side products and difficult workups.[1] Milder and more efficient aromatization methods include using iodine in refluxing methanol or employing a bifunctional catalyst like Pd/C/K-10 montmorillonite under microwave irradiation.
-
Issue 2: Poor Regioselectivity in Pyridine Synthesis
Question: I am trying to synthesize a specific isomer of a substituted pyridine, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Achieving high regioselectivity is a significant challenge in pyridine synthesis, particularly when constructing polysubstituted rings. The substitution pattern is often dictated by the inherent reactivity of the starting materials and the reaction mechanism.
Factors Influencing Regioselectivity and Strategies for Control:
-
Choice of Synthesis Method: Different synthetic routes offer varying degrees of regiocontrol.
-
Strategy: For synthesizing 2,3,6-trisubstituted pyridines, the Bohlmann-Rahtz synthesis provides excellent regiocontrol.[2][3] Transition-metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are highly effective for introducing substituents at specific positions on a pre-existing pyridine ring, offering precise regiochemical control.
-
-
Steric and Electronic Effects: The substituents on the starting materials can direct the cyclization to favor the formation of a particular isomer.
-
Strategy: In cycloaddition reactions, employing diynes and nitriles can help avoid regioselectivity problems, with the less sterically hindered product being favored.[4]
-
-
Use of Directing Groups: A directing group can be temporarily installed on the pyridine ring or a precursor to guide the addition of a substituent to a specific position.
-
Catalyst Control: In some metal-catalyzed reactions, the choice of ligand can influence the regioselectivity of the coupling.
Issue 3: High Temperatures and Harsh Conditions in Bohlmann-Rahtz Synthesis
Question: The Bohlmann-Rahtz synthesis requires very high temperatures for the cyclodehydration step, which is limiting the scope of my substrates. Are there ways to perform this reaction under milder conditions?
Answer:
Yes, several modifications to the classical Bohlmann-Rahtz synthesis have been developed to overcome the limitation of high-temperature cyclodehydration.[3]
Solutions for Milder Bohlmann-Rahtz Conditions:
-
Acid Catalysis: The use of Brønsted or Lewis acids can significantly lower the temperature required for cyclodehydration.[3]
-
Brønsted Acids: A mixture of toluene and acetic acid (5:1) has been shown to promote the one-step synthesis of functionalized pyridines in good to excellent yields at lower temperatures.[3]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) and ytterbium(III) triflate (Yb(OTf)₃) have also been successfully employed to catalyze the cyclodehydration step.
-
-
One-Pot Procedures: Instead of isolating the aminodiene intermediate, performing the reaction as a one-pot procedure can be more efficient and may require less harsh conditions overall.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the cyclodehydration step, often leading to shorter reaction times and improved yields at lower bulk temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying substituted pyridines?
A1: The purification of substituted pyridines can be challenging due to several factors:
-
Basicity: The basic nature of the pyridine nitrogen can cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Volatility: Simple, low-molecular-weight pyridines can be volatile, making their complete removal from solvents under reduced pressure difficult without product loss.
-
Water Solubility: Some hydroxyl- and amino-substituted pyridines exhibit significant water solubility, complicating aqueous workups and extractions.
-
Formation of Side Products: Many pyridine syntheses generate side products with similar polarities to the desired product, making chromatographic separation difficult. Recrystallization may be a more effective purification method in such cases.
Q2: How do I choose the right synthetic method for my target substituted pyridine?
A2: The choice of synthetic method depends heavily on the desired substitution pattern of the pyridine ring.
-
For symmetrically substituted pyridines , the Hantzsch synthesis is a good option, starting from an aldehyde, two equivalents of a β-ketoester, and ammonia.[5]
-
For 2,3,6-trisubstituted pyridines , the Bohlmann-Rahtz synthesis is a reliable method that offers good regiocontrol.[2][3]
-
For 2-pyridones , the Guareschi-Thorpe synthesis is a suitable choice, typically employing a cyanoacetamide and a 1,3-dicarbonyl compound.[6]
-
For introducing a substituent at a specific position on a pre-functionalized pyridine ring, transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly versatile and offer excellent regioselectivity.
-
For direct C-H functionalization, methods like the Minisci reaction can be employed, although controlling regioselectivity can be a challenge.
Q3: What are common side reactions in the Guareschi-Thorpe synthesis?
A3: The Guareschi-Thorpe synthesis, which leads to 2-pyridones, can be accompanied by several side reactions. The classical method often requires harsh conditions, such as refluxing in a mixture of acetic acid, benzene, and water for extended periods, which can lead to the formation of byproducts.[7] Potential side reactions include the self-condensation of the β-ketoester or cyanoacetamide, and the formation of other heterocyclic systems. However, recent advancements have introduced milder, more efficient protocols, such as using ammonium carbonate in an aqueous medium, which can minimize side product formation and improve yields.[7]
Data Presentation: Comparison of Pyridine Synthesis Methods
Table 1: Hantzsch Pyridine Synthesis - Effect of Catalyst and Solvent on Yield
| Aldehyde | β-Ketoester | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | None | Acetic Acid | Reflux | Long | Low | [1] |
| Benzaldehyde | Ethyl acetoacetate | PTSA | Aqueous Micelles (SDS) | Ultrasound | - | 96 | [1] |
| Various aldehydes | Ethyl acetoacetate | (NH₄)₂S₂O₈ (10) | Acetonitrile | 85-90 | 3-5 | 80-95 | [8] |
| Benzaldehyde | Ethyl acetoacetate | Zeolite | Ethanol | Reflux | 0.5 | 89 | [9] |
| Benzaldehyde | Ethyl acetoacetate | MgFe₂O₄ (5) | Solvent-free | 80 | - | High | [10] |
Table 2: Synthesis of 2,4,6-Trisubstituted Pyridines - Comparison of Methods
| Reactants | Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone, Benzaldehyde, NH₄OAc | Chichibabin | CoCl₂·6H₂O (2.5) | Solvent-free | 110 | 4 | >90 | [11] |
| Benzyl alcohol, Acetophenone, NH₄OAc | PET@UiO-66 vial | PET@UiO-66 | THF | 60 | 24 | Good to Excellent | [12] |
| Ketoxime acetates, Benzylamines | Metal-free | TBHP/TBAI | - | - | - | - | [13] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [14]
-
Reactant Preparation: In a 50 mL flask, mix fresh benzaldehyde (6 mmol), ethyl acetoacetate (6 mmol), and ammonium bicarbonate (NH₄HCO₃) (6 mmol).
-
Reaction: Stir the mixture at 293 K (20 °C) for 3 hours.
-
Workup and Purification: The crude product is obtained directly from the reaction mixture. Recrystallize the crude product from ethanol to afford the title compound as a yellow crystalline solid.
Protocol 2: Guareschi-Thorpe Synthesis of 2,6-dihydroxy-4-methylpyridine-3-carbonitrile [7]
-
Reactant Preparation: In a suitable reaction vessel, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate ((NH₄)₂CO₃) (2 mmol) in a 1:1 mixture of water and ethanol (2 mL).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion of the reaction, cool the mixture. The product typically precipitates from the reaction medium. Filter the solid product, wash with cold water, and dry. No further purification is usually necessary.
Visualizations
Caption: Troubleshooting workflow for common pyridine synthesis issues.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones [agris.fao.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. ijstm.com [ijstm.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-methylation of 2-Aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of 2-aminopyridines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-methylation of 2-aminopyridines in a question-and-answer format.
Issue 1: Low to no yield of the desired N-methylated product.
-
Question: My N-methylation reaction of 2-aminopyridine is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, including inappropriate reaction conditions, choice of reagents, or substrate decomposition. Here are some troubleshooting steps:
-
Reaction Temperature: Optimal temperatures for the N-methylation of aminopyridines can vary. For some methods, warming to around 50°C can improve conversion, but temperatures above this may lead to decomposition of the starting material or product.[1] It is recommended to screen a range of temperatures to find the optimal condition for your specific substrate.
-
Methylating Agent: The choice of methylating agent is crucial. While methyl iodide and dimethyl sulfate are commonly used, their reactivity can lead to side reactions if not properly controlled. Consider using milder methylating agents if harsh conditions are suspected to be the issue.
-
Solvent: The solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMSO and DMF are often effective.[1][2] However, in some cases, solvent-free conditions or the use of a non-polar solvent might be beneficial.[1] The solubility of 2-aminopyridine varies in different solvents, which can affect reaction rates.
-
Base: The choice and stoichiometry of the base are critical. A base that is too strong or used in excess can lead to side reactions and decomposition. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine). The selection should be tailored to the specific methylating agent and substrate.
-
Moisture: Ensure anhydrous conditions, as water can react with some methylating agents and bases, reducing their effectiveness.
-
Issue 2: Formation of multiple products, including over-methylation and ring methylation.
-
Question: I am observing a mixture of mono-methylated, di-methylated, and possibly ring-methylated products in my reaction. How can I improve the selectivity for mono-N-methylation?
-
Answer: Achieving selective mono-N-methylation is a common challenge due to the presence of multiple nucleophilic sites (the exocyclic amino group and the pyridine ring nitrogen) and the potential for the mono-methylated product to react further.
-
Controlling Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess (e.g., 1.1-1.5 equivalents) is often a good starting point. A large excess will favor di-methylation.
-
Choice of Base: The base can influence the regioselectivity. For instance, in the methylation of 2,3-diaminopyridine, the solvent and likely the effective base concentration can alter the ratio of ring to amino-group methylation.[3] A weaker base may favor methylation on the more nucleophilic exocyclic amine.
-
Solvent Effects: The solvent can play a significant role in regioselectivity. In the methylation of 2,3-diaminopyridine with methyl iodide, the ratio of ring to 3-amino-group methylation was found to be highly solvent-dependent, varying from 7.3:1 in acetonitrile to 1.1:1 in a 4:1 mixture of 2,2,2-trifluoroethanol-methanol.[3] Protic solvents can solvate the exocyclic amino group, potentially reducing its nucleophilicity relative to the ring nitrogen.
-
Steric Hindrance: The steric environment around the nitrogen atoms can direct methylation. Substituents on the pyridine ring adjacent to the amino group or the ring nitrogen can hinder methylation at that site.[4]
-
Protecting Groups: In complex substrates, consider using a protecting group for the amino functionality to prevent methylation, allowing for selective ring methylation if that is the desired outcome, followed by deprotection.
-
Issue 3: Difficulty in purifying the desired mono-N-methylated product.
-
Question: How can I effectively separate the mono-N-methylated 2-aminopyridine from starting material, di-methylated byproduct, and other impurities?
-
Answer: Purification can be challenging due to the similar polarities of the desired product and byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separation.[1][2] A careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. This can be particularly useful for removing small amounts of impurities.
-
Acid-Base Extraction: The basicity of the different methylated products might vary slightly. An acid-base extraction workup can sometimes be used to selectively extract the desired product. For instance, careful pH adjustment might allow for the separation of the more basic di-methylated product from the mono-methylated product.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to achieve high purity, although this is often less practical for larger scale reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for the N-methylation of 2-aminopyridines?
A1: The most commonly used methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS).[5][6] Other reagents like methyl triflate (MeOTf) can also be used and may offer different reactivity and selectivity profiles.
Q2: How does the substitution pattern on the 2-aminopyridine ring affect the N-methylation reaction?
A2: The electronic and steric nature of substituents on the pyridine ring can significantly influence the reaction.
-
Electron-withdrawing groups can decrease the nucleophilicity of both the ring nitrogen and the exocyclic amino group, potentially slowing down the reaction and requiring harsher conditions.[2]
-
Electron-donating groups can increase the nucleophilicity, making the reaction faster but potentially increasing the risk of over-methylation and ring methylation.
-
Steric hindrance from bulky substituents near the amino group or the ring nitrogen can hinder methylation at that position, which can be exploited to improve regioselectivity.[4]
Q3: Can I achieve selective N,N-dimethylation of 2-aminopyridine?
A3: Yes, N,N-dimethylation can often be achieved by using a larger excess of the methylating agent (typically more than 2 equivalents) and sometimes stronger reaction conditions (e.g., higher temperature or a stronger base).[5]
Q4: Are there any catalyst-free methods for the N-methylation of 2-aminopyridines?
A4: While many methods employ catalysts, direct N-alkylation with reagents like methyl iodide or dimethyl sulfate in the presence of a base is a common catalyst-free approach.[1]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Methylation of 2,3-Diaminopyridine with Methyl Iodide.
| Solvent | Ratio of Ring Methylation to 3-Amino-Group Methylation |
| Acetonitrile | 7.3 : 1 |
| 4:1 2,2,2-Trifluoroethanol-Methanol | 1.1 : 1 |
Data adapted from a study on the methylation of 2,3-diaminopyridine, illustrating the significant impact of the solvent on the reaction's regioselectivity.[3]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Methylation of 2-Aminopyridine using Methyl Iodide
-
Preparation: To a solution of 2-aminopyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, Acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., K₂CO₃, 1.5 eq.).
-
Addition of Methylating Agent: Add methyl iodide (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a predetermined optimal temperature (e.g., 50°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-methylated 2-aminopyridine.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for N-methylation of 2-aminopyridines.
Caption: Key factors influencing regioselectivity in 2-aminopyridine methylation.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chempap.org [chempap.org]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of 5-Chloro-3-fluoro-N-methylpyridin-2-amine
This guide provides troubleshooting advice, frequently asked questions, and a detailed experimental protocol for the purification of 5-Chloro-3-fluoro-N-methylpyridin-2-amine from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture? A1: Common impurities often depend on the synthetic route. However, you can typically expect to find unreacted starting materials (e.g., a di- or tri-halogenated pyridine precursor), reagents, solvents, and potential side-products such as regioisomers or over-methylated species.
Q2: What is the expected physical state and appearance of pure this compound? A2: While specific data for this exact compound is not widely published, structurally similar compounds like 5-chloro-N-methylpyridin-2-amine are off-white solids.[1] Therefore, the target compound is likely to be a solid at room temperature.
Q3: Which analytical techniques are recommended for assessing the purity of the final product? A3: A combination of techniques is ideal for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for determining percentage purity and confirming molecular weight. Proton and Carbon Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) are essential for structural confirmation and identifying residual solvents or impurities.
Q4: What are the primary safety concerns when handling this compound and its precursors? A4: Halogenated pyridines and their derivatives should be handled with care. Based on data for similar compounds, they may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and consult the Safety Data Sheet (SDS) for specific handling instructions.
Troubleshooting Guide
Problem 1: My yield is very low after purification.
-
Possible Cause: The compound may have partial solubility in the aqueous phase during work-up.
-
Solution: Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Possible Cause: The compound is adsorbing irreversibly to the silica gel during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar modifier like triethylamine mixed into your eluent system. This is particularly useful for basic compounds like pyridines.
-
Problem 2: My TLC shows a persistent impurity spot that co-elutes with my product.
-
Possible Cause: The impurity has a very similar polarity to your target compound.
-
Solution 1: Try a different solvent system for your column. Changing the nature of the solvents (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the separation selectivity.
-
Solution 2: If the product is a solid, attempt recrystallization from a suitable solvent or solvent pair. This technique separates compounds based on differences in solubility rather than polarity.
-
Problem 3: The purified product is an oil and will not solidify.
-
Possible Cause: Residual solvent is trapped in the product.
-
Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
-
Possible Cause: The presence of impurities is depressing the melting point.
-
Solution: Re-purify the material. If column chromatography was already performed, consider a subsequent purification step like recrystallization or preparative HPLC.
-
Physicochemical Data of Target Compound and Related Structures
The following table summarizes available data for compounds structurally related to this compound to provide an estimation of its properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 5-Chloro-N-methylpyridin-2-amine | C₆H₇ClN₂ | 142.59 | 63-65 | DMSO, Methanol[1] |
| 2-Amino-5-chloro-3-fluoropyridine | C₅H₄ClFN₂ | 146.55 | Not specified | Not specified |
| 2-Amino-5-chloro-3-methylpyridine | C₆H₇ClN₂ | 142.59 | 70 | Methanol[3] |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying this compound using silica gel column chromatography.
1. Preparation of the Crude Sample:
-
Following the reaction, perform an aqueous work-up. Typically, this involves quenching the reaction, extracting with an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
2. Analytical TLC:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and develop it using various solvent systems to find an optimal eluent. A good starting point for substituted pyridines is a mixture of hexanes and ethyl acetate.
-
The ideal solvent system will show the product spot with a retention factor (Rf) of approximately 0.2-0.4, well-separated from impurity spots.
3. Column Packing:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or the solvent used for extraction.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble materials, pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
5. Elution and Fraction Collection:
-
Gently add the eluent to the top of the column and begin elution, maintaining a constant flow rate.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes or vials).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing them (e.g., under UV light).
6. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the structure and purity using analytical methods like NMR and LC-MS.
Visualization of Purification Workflow
References
Technical Support Center: Synthesis of 5-Chloro-3-fluoro-N-methylpyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyridine precursor, typically 2,5-dichloro-3-fluoropyridine, with methylamine. The reaction selectively displaces the chlorine atom at the 2-position due to the activating effect of the adjacent fluorine atom at the 3-position.
Q2: What are the expected major side products in this synthesis?
A2: The primary side products arise from issues with regioselectivity, over-reaction, or the presence of contaminants. The most common impurities include:
-
Isomeric byproduct: 2-Chloro-3-fluoro-N-methylpyridin-5-amine (attack at the 5-position).
-
Di-substituted byproduct: 3-Fluoro-N,N'-dimethylpyridine-2,5-diamine (reaction with two equivalents of methylamine).
-
Hydrolysis byproduct: 5-Chloro-3-fluoro-pyridin-2-ol (if water is present).
-
Unreacted starting material: 2,5-dichloro-3-fluoropyridine.
Q3: How can I minimize the formation of the isomeric byproduct (2-Chloro-3-fluoro-N-methylpyridin-5-amine)?
A3: The formation of the desired 2-amino isomer is generally favored due to the electronic activation by the 3-fluoro substituent. To further enhance selectivity, it is crucial to maintain optimal reaction temperatures. Lower temperatures typically favor the kinetically controlled product, which is the desired isomer. Running the reaction at or below room temperature is a good starting point.
Q4: What are the ideal reaction conditions to prevent di-substitution?
A4: To avoid the formation of 3-Fluoro-N,N'-dimethylpyridine-2,5-diamine, a precise control of stoichiometry is essential. Using a slight excess (1.0-1.2 equivalents) of methylamine is recommended. A large excess of methylamine will significantly increase the likelihood of a second substitution.
Q5: My final product is showing contamination with 5-Chloro-3-fluoro-pyridin-2-ol. What is the likely cause and how can I prevent it?
A5: The presence of this hydrolysis byproduct indicates that water was present in your reaction mixture. It is critical to use anhydrous solvents and reagents. Ensure your methylamine solution and solvent are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or LC-MS. 2. Optimize the temperature. While lower temperatures favor regioselectivity, the reaction rate might be too slow. A systematic temperature screen can identify the optimal balance. 3. Ensure the use of high-purity starting materials and anhydrous conditions. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | 1. Formation of isomeric and/or di-substituted byproducts. 2. Presence of unreacted starting material. 3. Hydrolysis of the starting material or product. | 1. Adjust the stoichiometry of methylamine. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification. 2. Ensure sufficient reaction time and appropriate temperature. 3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| Difficulty in Removing the Isomeric Byproduct | The isomeric byproduct, 2-Chloro-3-fluoro-N-methylpyridin-5-amine, often has similar polarity to the desired product. | Careful optimization of the mobile phase for column chromatography is required. A shallow gradient and/or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation. Alternatively, derivatization of the mixture followed by separation and deprotection could be explored in challenging cases. |
Summary of Potential Side Products and Their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Analytical Signature (relative to desired product) |
| This compound | C₆H₆ClFN₂ | 160.58 | Desired Product | - |
| 2-Chloro-3-fluoro-N-methylpyridin-5-amine | C₆H₆ClFN₂ | 160.58 | Isomerization (attack at C5) | Similar mass spectrum, different retention time in LC, distinct NMR shifts. |
| 3-Fluoro-N,N'-dimethylpyridine-2,5-diamine | C₇H₁₀FN₃ | 155.18 | Di-substitution | Lower mass in MS, distinct NMR signals (e.g., two N-methyl groups). |
| 5-Chloro-3-fluoro-pyridin-2-ol | C₅H₃ClFNO | 147.54 | Hydrolysis of starting material/product | Lower mass in MS, presence of a hydroxyl proton in NMR. |
| 2,5-dichloro-3-fluoropyridine | C₅H₂Cl₂FN | 165.98 | Unreacted Starting Material | Higher mass in MS, characteristic NMR spectrum of the starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 2,5-dichloro-3-fluoropyridine (1.0 eq) in an anhydrous solvent (e.g., THF, acetonitrile) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of methylamine (1.1 eq, e.g., 2.0 M in THF) dropwise at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Analytical Method for Product Analysis (LC-MS)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Gradient: Start with 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (Electrospray Ionization - ESI, positive mode).
Visual Guides
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Synthesis of 5-Chloro-3-fluoro-N-methylpyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloro-3-fluoro-N-methylpyridin-2-amine synthesis. The proposed and most direct synthetic route is the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine precursor with methylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most straightforward approach is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-chloro-3-fluoropyridine (e.g., 2,5-dichloro-3-fluoropyridine or 2-bromo-5-chloro-3-fluoropyridine) with methylamine. The halogen at the 2-position of the pyridine ring is generally the most susceptible to nucleophilic attack.
Q2: What are the typical reaction conditions for the amination of a halopyridine with methylamine?
A2: Reaction conditions can vary, but generally involve reacting the halopyridine with an excess of methylamine in a suitable solvent. The reaction may be conducted at elevated temperatures, sometimes in a sealed vessel to maintain the pressure of the volatile methylamine. Common solvents include alcohols (e.g., methanol, ethanol), aprotic polar solvents (e.g., DMSO, DMF), or even water.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the spots of the reaction mixture with the starting material, you can determine if the starting material is being consumed and a new product is being formed.
Q4: What are the common impurities in this synthesis?
A4: Common impurities may include unreacted starting material, di-substituted products (if both halogens react), and potentially regioisomers if the starting material allows for substitution at other positions. The formation of such byproducts can be influenced by the reaction conditions.
Q5: How can I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel.[1] A mixture of hexane and ethyl acetate is a common eluent system.[1] Recrystallization from a suitable solvent system can also be an effective purification method.[2] For some aminopyridines, washing a solution of the crude product with water can help remove water-soluble impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Deactivated starting material. 4. Poor quality of reagents. 5. Presence of moisture. | 1. Increase the reaction temperature. For amination of halopyridines, temperatures can range from room temperature to over 100°C.[3] 2. Extend the reaction time and monitor by TLC or GC-MS. 3. The presence of electron-donating groups on the pyridine ring can deactivate it for SNAr. Consider using a more reactive starting material or a catalyst. 4. Ensure the purity of the starting halopyridine and the concentration of the methylamine solution. 5. Conduct the reaction under anhydrous conditions, especially if using organometallic reagents or sensitive catalysts. |
| Formation of Side Products | 1. Reaction temperature is too high, leading to di-substitution or other side reactions. 2. Incorrect stoichiometry of reagents. 3. Presence of competing nucleophiles. | 1. Lower the reaction temperature to improve selectivity. 2. Use a controlled excess of methylamine to favor mono-substitution. 3. Ensure the solvent and other reagents are free from nucleophilic impurities. |
| Incomplete Consumption of Starting Material | 1. Insufficient amount of methylamine. 2. Reaction has not reached completion. 3. Reversible reaction. | 1. Increase the molar excess of methylamine. 2. Increase the reaction time or temperature. 3. If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product. |
| Difficulty in Product Purification | 1. Product and impurities have similar polarities. 2. Product is unstable on silica gel. 3. Product is highly water-soluble. | 1. Try different eluent systems for column chromatography or consider reverse-phase chromatography. 2. Use a different stationary phase for chromatography (e.g., alumina) or consider purification by recrystallization. 3. If the product is in an aqueous layer after workup, saturate the aqueous layer with salt (e.g., NaCl) before extraction with an organic solvent. |
Comparative Data on Amination of Halopyridines
The following table summarizes reaction conditions from literature for the synthesis of similar aminopyridine compounds, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Difluoro-5-chloropyridine | Ammonia water | - | 120 | 24 | 85.9 | [3] |
| 2,3-Difluoro-5-chloropyridine | Ammonia water | - | 140 | 28 | 85.6 | [3] |
| 2-Chloropyridine | Diethanolamine | DMF | Reflux | - | - | [4] |
| 2-Chloropyridine | Various amides | Neat | Reflux | - | Good | [4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline based on typical SNAr reactions of halopyridines. Optimization may be required.
Materials:
-
2,5-Dichloro-3-fluoropyridine
-
Methylamine (e.g., 40% in water or 2M in THF/Methanol)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a sealed reaction vessel, dissolve 2,5-dichloro-3-fluoropyridine (1 equivalent) in the chosen anhydrous solvent.
-
Add methylamine (2-5 equivalents) to the solution.
-
Seal the vessel and heat the reaction mixture to 80-120°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
Technical Support Center: Overcoming Poor Reactivity of 2-Aminopyridines
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for reactions involving 2-aminopyridines. The inherent electronic properties of this scaffold can lead to challenges, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are 2-aminopyridines considered challenging substrates, especially in cross-coupling reactions?
A1: The poor reactivity of 2-aminopyridines stems from two primary factors:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring and the adjacent amino group can act as a bidentate ligand, chelating to the metal center of the catalyst (e.g., Palladium). This forms a stable complex that can hinder or completely stop the catalytic cycle.[1]
-
Electronic Deactivation: The pyridine nitrogen is electron-withdrawing, which reduces the nucleophilicity of the 2-amino group, making it less reactive in reactions like N-arylation.
Q2: What is the most common sign of catalyst inhibition in my reaction?
A2: The most common signs are a stalled reaction with a low conversion of starting materials, the formation of homocoupling byproducts, or the need for unusually high catalyst loadings to achieve a moderate yield.[1]
Q3: Are there alternatives to cross-coupling for synthesizing substituted 2-aminopyridines?
A3: Yes, several methods avoid the direct use of 2-aminopyridine as a nucleophile. These include:
-
Synthesis from pyridine N-oxides, which can react with various reagents to introduce the amino group.
-
Multicomponent reactions, for instance, using enaminones as key precursors under solvent-free conditions.[2][3]
-
Nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings (e.g., 2-halopyridines with electron-withdrawing groups).[4]
Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)
This section addresses common issues encountered when using 2-aminopyridines as nucleophiles in Buchwald-Hartwig amination.
Problem: Low to no yield when coupling 2-aminopyridine with an aryl halide.
The primary suspect is catalyst deactivation via chelation. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for Buchwald-Hartwig reactions.
Detailed Solutions
1. Catalyst and Ligand Selection
The choice of ligand is critical to prevent the formation of an inactive chelated palladium complex. Bulky, electron-rich phosphine ligands are often required.
-
Why it works: These ligands can sterically hinder the pyridine nitrogen from coordinating to the palladium center or are electron-rich enough to maintain the catalyst's activity.
-
Recommendations: Ligands like Xantphos, RuPhos, and BrettPhos have demonstrated success.[1][5][6] For instance, the use of RuPhos and BrettPhos precatalysts with LiHMDS as a base has been shown to be effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[1]
Data Summary: Ligand & Base Performance in N-Arylation
| Coupling Partners | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine + Aryl Bromide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent | [5] |
| 3-Bromo-2-aminopyridine + Amines | RuPhos/BrettPhos Precatalyst | LiHMDS | Dioxane | RT - 100 | 65 - 95 | [1] |
| 2-Aminopyrimidine + Aryl Bromide | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 27 - 82 | [6] |
| 2-Bromopyridine + Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55 - 98 |[7] |
2. Choice of Base
A strong, non-nucleophilic base is essential for catalyst turnover and to deprotonate the 2-aminopyridine without competing in the reaction.
-
Why it works: The pKa of the aminopyridine requires a sufficiently strong base for deprotonation. Inorganic bases are often preferred as they are less likely to cause side reactions.
-
Recommendations: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6][7] Lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) have also been used successfully.[1][5]
3. Reaction Conditions: Solvents and Temperature
-
Solvents: Anhydrous, non-polar aprotic solvents are standard. Toluene and dioxane are the most frequently reported solvents.[1][5][6][7]
-
Temperature: These reactions typically require elevated temperatures, often between 80 °C and 110 °C, to proceed at a reasonable rate.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Xantphos
This protocol is adapted from the coupling of various aminopyridines with 3-bromo-4-indolylmaleimide.[5]
Materials:
-
Aryl bromide (1.0 eq.)
-
2-Aminopyridine derivative (1.5 eq.)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)
-
Xantphos (10 mol%)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, 2-aminopyridine, and cesium carbonate.
-
Purge the vessel with an inert atmosphere (Nitrogen or Argon).
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: N-Arylation of 3-Halo-2-aminopyridines with RuPhos/BrettPhos
This procedure is based on the method developed for unprotected 3-halo-2-aminopyridines.[1]
Materials:
-
3-Halo-2-aminopyridine (1.0 eq.)
-
Amine (primary or secondary, 1.2 eq.)
-
RuPhos or BrettPhos precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.5 eq.)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the 3-halo-2-aminopyridine and the catalyst.
-
Add anhydrous dioxane, followed by the amine coupling partner.
-
Add the LiHMDS solution dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 100 °C, depending on substrate reactivity (monitor by LC-MS).
-
After completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the residue by column chromatography.
Understanding the Problem: Catalyst Deactivation Pathway
The diagram below illustrates how 2-aminopyridine can chelate with a palladium catalyst, taking it out of the desired catalytic cycle and forming a stable, inactive complex.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability of 5-Chloro-3-fluoro-N-methylpyridin-2-amine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Chloro-3-fluoro-N-methylpyridin-2-amine, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of parent compound in acidic solution over time | Hydrolysis of the fluorine or chlorine substituent. The pyridine nitrogen can be protonated in acidic media, activating the ring towards nucleophilic substitution. | 1. pH Adjustment: If experimentally feasible, increase the pH of the solution. The compound is expected to be more stable at neutral or slightly basic pH. 2. Solvent Selection: If possible, use aprotic solvents to minimize the availability of nucleophiles like water. 3. Temperature Control: Store solutions at lower temperatures (e.g., 2-8°C) to decrease the rate of degradation. 4. Monitor for Degradants: Use analytical techniques like HPLC or LC-MS to monitor for the appearance of potential degradation products. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. A likely degradation pathway is the nucleophilic substitution of the fluorine atom by a hydroxyl group from water. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks. A mass increase of 18 (from the addition of H₂O and loss of HF) could indicate hydroxylation. 2. Forced Degradation Study: Perform a forced degradation study under controlled acidic, basic, and oxidative conditions to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Inconsistent experimental results | Degradation of the compound in stock solutions or during the experiment. | 1. Fresh Solutions: Prepare fresh stock solutions before each experiment. 2. Storage Conditions: Store stock solutions protected from light and at low temperatures. If possible, store under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Stability-Indicating Method: Ensure your analytical method can separate the parent compound from its potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Based on the reactivity of similar halogenated pyridines, this compound is likely susceptible to degradation in acidic conditions. The pyridine nitrogen can be protonated, which activates the pyridine ring for nucleophilic attack. This can lead to the hydrolysis of the halogen substituents, particularly the fluorine atom.
Q2: What is the likely degradation pathway under acidic conditions?
A2: The most probable degradation pathway is the nucleophilic aromatic substitution (SNAr) of the fluorine atom by a water molecule. This results in the formation of 5-chloro-3-hydroxy-N-methylpyridin-2-amine. The chlorine atom may also be susceptible to hydrolysis, but typically the fluorine atom at a position ortho or para to the activating nitrogen is more labile.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The method should be able to separate the parent compound from its potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) would be beneficial for the identification of any new peaks that appear over time.
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For the solid compound, it is recommended to store it under an inert gas (nitrogen or argon) at 2-8°C.[1] Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light. The choice of solvent is also critical; aprotic solvents are preferable if the experimental design allows.
Q5: Are there any known incompatibilities for this compound?
A5: Avoid strong oxidizing agents. Also, be cautious when using protic solvents, especially under acidic or basic conditions, due to the risk of hydrolysis.
Predicted Stability Profile
The following table summarizes the predicted stability of this compound under various conditions based on the general behavior of similar chemical structures. This information is for guidance and should be confirmed by experimental studies.
| Condition | Parameter | Predicted Stability | Potential Degradation Products |
| Acidic | pH 1-3 | Low | 5-Chloro-3-hydroxy-N-methylpyridin-2-amine |
| Neutral | pH 6-8 | Moderate to High | Minimal degradation expected |
| Basic | pH 9-12 | Moderate | Potential for hydrolysis of halogens |
| Oxidative | H₂O₂ | Moderate | N-oxide formation and other oxidative products |
| Thermal | > 50°C | Moderate | To be determined experimentally |
| Photolytic | UV/Vis light | Moderate | To be determined experimentally |
Experimental Protocols
Protocol: Forced Degradation Study - Acidic Hydrolysis
Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution
-
HPLC system with UV or MS detector
-
pH meter
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1N HCl.
-
Dilute to the mark with a 50:50 mixture of methanol and water. This results in a final concentration of 0.1 mg/mL in 0.1N HCl.
-
-
Control Sample: Prepare a control sample by following the same procedure but replacing the 1N HCl with 1 mL of water.
-
Stress Conditions:
-
Incubate the sample and control solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic samples by adding an equimolar amount of 1N NaOH.
-
Analyze all aliquots by a suitable stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Monitor for the formation of new peaks in the chromatogram.
-
If using LC-MS, analyze the mass spectra of any new peaks to propose their structures.
-
Visualizations
Caption: Predicted degradation pathway under acidic conditions.
Caption: Workflow for an acidic forced degradation study.
References
Technical Support Center: Cross-Coupling Reactions with 5-Chloro-3-fluoro-N-methylpyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for catalyst selection and reaction optimization in cross-coupling reactions involving 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
Researchers may encounter several challenges, primarily stemming from the electronic properties and coordination potential of the substituted pyridine ring. These include:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring and the adjacent amino group can coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation.[1] This can hinder the oxidative addition step, a crucial part of the catalytic cycle.
-
Steric Hindrance: The substituents on the pyridine ring can create steric hindrance, which may slow down the reaction or require more specialized, bulky ligands to facilitate the coupling.
-
Side Product Formation: Undesired side reactions, such as homocoupling of the starting material, can occur, reducing the yield of the desired product.[1]
-
Low Reactivity: The chloro- and fluoro-substituents influence the electron density of the pyridine ring, which can affect its reactivity in the cross-coupling reaction.
Q2: Which catalyst systems are recommended for C-N (Buchwald-Hartwig) cross-coupling with this substrate?
For C-N cross-coupling reactions with aminopyridine substrates, palladium-based catalysts are highly effective. The choice of ligand is critical for success. Generally, bulky, electron-rich phosphine ligands are preferred. Recommended catalyst systems include:
-
Palladium Precatalysts with Biarylphosphine Ligands: Precatalysts like those derived from RuPhos and BrettPhos have shown outstanding performance in the amination of 3-halo-2-aminopyridines.[1][2][3] These ligands are designed to be sterically demanding and electron-rich, which promotes the desired reductive elimination and prevents catalyst deactivation.
-
GPhos-based Catalysts: For substrates prone to causing catalyst deactivation, a catalyst system supported by the GPhos ligand can be particularly effective as it is designed to resist deactivation by heteroaromatic substrates.[4]
-
XPhos-based Catalysts: The XPhos ligand in combination with a palladium source like Pd₂(dba)₃ has also been successfully used for the amination of similar chloro-aminopyridines.[1]
Q3: What are the key reaction parameters to optimize for a successful cross-coupling reaction?
Careful optimization of reaction parameters is crucial for achieving high yields and selectivity. Key parameters include:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases are often required. Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly used and effective base for the amination of halo-aminopyridines.[1][2][3] For Suzuki-Miyaura couplings, bases like potassium phosphate (K₃PO₄) are often employed.[5][6]
-
Solvent: Aprotic polar solvents are generally used. Tetrahydrofuran (THF) is a common choice for Buchwald-Hartwig aminations.[1] For Suzuki-Miyaura reactions, a mixture of 1,4-dioxane and water is often effective.[5][6]
-
Temperature: The reaction temperature can significantly impact the reaction rate and selectivity. Reactions are often run at elevated temperatures, typically between 65°C and 100°C.[1][5]
-
Catalyst Loading: While lower catalyst loadings are desirable for process efficiency, starting with a slightly higher loading (e.g., 1-5 mol %) during optimization can be beneficial to ensure the reaction proceeds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Deactivation: The aminopyridine substrate may be inhibiting the palladium catalyst.[1][4] | 1. Switch to a more robust ligand: Use a ligand specifically designed to resist deactivation, such as GPhos.[4]2. Use a precatalyst: Palladacycle precatalysts can be more stable and active.[1] |
| Inefficient Oxidative Addition: The C-Cl bond may not be activating readily. | 1. Increase Temperature: Carefully increase the reaction temperature in increments.2. Use a more electron-rich ligand: Ligands like RuPhos or BrettPhos can facilitate oxidative addition.[1] | |
| Incorrect Base: The base may not be strong enough to deprotonate the coupling partner or may be sterically hindered. | 1. Switch to a stronger base: Consider using LiHMDS for C-N couplings.[1][2]2. Ensure anhydrous conditions: Moisture can quench the base and deactivate the catalyst. | |
| Formation of Side Products (e.g., Homocoupling) | Slow Transmetalation: If the desired coupling is slow, side reactions can become more prevalent.[1] | 1. Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions.2. Change the Solvent: The solvent can influence the rates of the different steps in the catalytic cycle. |
| Inconsistent Results | Atmosphere Control: The catalyst may be sensitive to oxygen. | 1. Ensure proper inert atmosphere: Use a glovebox or Schlenk line techniques to thoroughly degas the reaction mixture and maintain a nitrogen or argon atmosphere.2. Use fresh, high-purity reagents: Impurities in solvents or reagents can interfere with the reaction. |
Catalyst Selection and Optimization Workflow
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Substituted Pyridines
This guide provides a comprehensive comparison of the spectroscopic properties of substituted pyridines, offering valuable insights for researchers, scientists, and drug development professionals. By examining the effects of various substituents on NMR, IR, UV-Vis, and Mass Spectrometry data, this document serves as a practical reference for the structural elucidation and characterization of this important class of heterocyclic compounds.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of monosubstituted pyridines, allowing for a direct comparison of the influence of substituent type and position on their spectral characteristics.
¹H NMR Chemical Shifts (δ, ppm)
The chemical shifts of the pyridine ring protons are sensitive to the electronic effects of the substituents. Electron-donating groups (e.g., -CH₃) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (e.g., -Cl) lead to a downfield shift (higher ppm), particularly for protons at the ortho and para positions relative to the substituent.
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Substituent |
| Pyridine | 8.61 | 7.27 | 7.66 | 7.27 | 8.61 | - |
| 2-Methylpyridine | - | 7.08 | 7.55 | 7.08 | 8.48 | 2.52 (-CH₃) |
| 3-Methylpyridine | 8.42 | - | 7.51 | 7.15 | 8.42 | 2.35 (-CH₃) |
| 4-Methylpyridine | 8.45 | 7.09 | - | 7.09 | 8.45 | 2.34 (-CH₃) |
| 2-Chloropyridine | - | 7.43 | 7.84 | 7.29 | 8.46 | - |
| 3-Chloropyridine | 8.52 | - | 7.78 | 7.31 | 8.52 | - |
| 4-Chloropyridine | 8.49 | 7.27 | - | 7.27 | 8.49 | - |
¹³C NMR Chemical Shifts (δ, ppm)
Similar to ¹H NMR, the ¹³C chemical shifts of the pyridine ring carbons are influenced by the electronic nature of the substituent. The effect is most pronounced at the ipso-carbon (the carbon atom bearing the substituent) and the para-carbon.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Substituent |
| Pyridine | 150.1 | 123.8 | 135.9 | 123.8 | 150.1 | - |
| 2-Methylpyridine | 159.2 | 122.9 | 136.0 | 120.8 | 149.2 | 24.8 (-CH₃) |
| 3-Methylpyridine | 150.8 | 133.2 | 136.7 | 123.5 | 147.5 | 18.5 (-CH₃) |
| 4-Methylpyridine | 149.9 | 124.8 | 147.5 | 124.8 | 149.9 | 21.2 (-CH₃) |
| 2-Chloropyridine | 152.0 | 124.1 | 139.1 | 123.1 | 150.0 | - |
| 3-Chloropyridine | 147.9 | 132.8 | 136.3 | 123.9 | 149.0 | - |
| 4-Chloropyridine | 151.1 | 125.1 | 144.3 | 125.1 | 151.1 | - |
Infrared (IR) Spectroscopy Data (cm⁻¹)
The vibrational frequencies of the pyridine ring are altered by substitution. The positions of the C-H stretching and ring stretching vibrations provide valuable information about the substitution pattern. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.[1][2]
| Compound | Aromatic C-H Stretch | C=C, C=N Ring Stretching |
| Pyridine | ~3054 | ~1583, 1572, 1482, 1439 |
| 2-Methylpyridine | ~3055 | ~1598, 1575, 1480, 1435 |
| 3-Methylpyridine | ~3050 | ~1590, 1578, 1485, 1420 |
| 4-Methylpyridine | ~3040 | ~1605, 1560, 1490, 1415 |
| 2-Chloropyridine | ~3055 | ~1580, 1565, 1460, 1420 |
| 3-Chloropyridine | ~3060 | ~1585, 1570, 1470, 1410 |
| 4-Chloropyridine | ~3050 | ~1590, 1550, 1480, 1390 |
UV-Vis Spectroscopy Data (λmax, nm)
The ultraviolet-visible absorption maxima of pyridine derivatives are influenced by substituents that affect the π-electron system of the aromatic ring. Auxochromic groups (e.g., -CH₃) can cause a bathochromic (red) shift, while the position of substitution also plays a significant role. The spectra of pyridine typically show two absorption bands.[3][4][5]
| Compound | π → π* Transition (Band I) | n → π* Transition (Band II) |
| Pyridine | ~202 | ~254 |
| 2-Methylpyridine | ~205 | ~260 |
| 3-Methylpyridine | ~204 | ~258 |
| 4-Methylpyridine | ~206 | ~255 |
| 2-Chloropyridine | ~210 | ~265 |
| 3-Chloropyridine | ~208 | ~260 |
| 4-Chloropyridine | ~225 | - |
Mass Spectrometry Data (m/z)
In electron ionization mass spectrometry, substituted pyridines typically show a prominent molecular ion peak (M⁺). The fragmentation patterns are highly dependent on the nature and position of the substituent. For example, alkylpyridines often undergo benzylic cleavage to lose a hydrogen radical, forming a stable pyridylmethyl cation.[6][7][8]
| Compound | Molecular Ion (M⁺) | Base Peak | Major Fragments |
| Pyridine | 79 | 79 | 52 |
| 2-Methylpyridine | 93 | 92 | 65, 66 |
| 3-Methylpyridine | 93 | 93 | 66 |
| 4-Methylpyridine | 93 | 93 | 66 |
| 2-Chloropyridine | 113/115 | 113 | 78 |
| 3-Chloropyridine | 113/115 | 113 | 78 |
| 4-Chloropyridine | 113/115 | 113 | 78 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the substituted pyridine in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-160 ppm for ¹³C).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids) :
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Film Method for Liquids) :
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
-
Spectrum Acquisition :
-
Place the KBr pellet or salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or KBr pellet without the sample).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation :
-
Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, cyclohexane).
-
Prepare a dilute solution of the substituted pyridine in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax for optimal accuracy.
-
-
Instrument Setup :
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Spectrum Acquisition :
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the sample holder and record the baseline.
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan the spectrum to determine the wavelength(s) of maximum absorbance (λmax).
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction :
-
Introduce a small amount of the sample into the mass spectrometer. For volatile liquids, a direct injection or a heated inlet system can be used. For solids, a direct insertion probe is typically employed.
-
-
Ionization :
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.[9]
-
-
Mass Analysis :
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
-
Visualizations
The following diagrams illustrate the logical relationships between substituent properties and the resulting spectroscopic shifts, providing a visual guide to understanding structure-spectra correlations.
Caption: Effect of substituents at C-4 on ¹³C NMR chemical shifts of the pyridine ring.
Caption: General experimental workflow for the spectroscopic analysis of substituted pyridines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asianpubs.org [asianpubs.org]
- 3. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
1H NMR Analysis of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Comparative Guide
Introduction
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the 1H NMR spectral features of 5-Chloro-3-fluoro-N-methylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted 1H NMR spectrum based on established principles of substituent effects on aromatic systems. This predicted data is then compared with experimental data from structurally related analogues to provide a comprehensive analytical framework.
Experimental Protocols
A standardized protocol for acquiring high-resolution 1H NMR spectra is crucial for ensuring data quality and reproducibility.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds. For compounds with limited solubility in CDCl3, other solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be utilized.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton |
| Number of Scans | 16-64 (sample concentration dependent) |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm (-2 to 14 ppm) |
| Temperature | 298 K |
Data Presentation and Comparison
The predicted 1H NMR data for this compound is presented alongside experimental data for structurally related compounds. This comparison allows for an understanding of the influence of each substituent on the chemical shifts and coupling constants of the pyridine ring protons.
| Compound | H-4 (δ, ppm) | H-6 (δ, ppm) | N-CH3 (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | ~7.5 (d, J ≈ 2.0 Hz) | ~7.9 (d, J ≈ 2.0 Hz) | ~3.0 (s) | - |
| 2-Aminopyridine[2] | 6.47 (d) | 8.04 (d) | - | 6.61 (t), 7.38 (t) |
| 2-Amino-5-chloropyridine | 7.35 (dd) | 8.00 (d) | - | 6.55 (d) |
| 2-(Methylamino)pyridine[3] | 6.38 (d) | 8.05 (d) | 2.91 (s) | 6.55 (t), 7.39 (t) |
| 2-Amino-5-methylpyridine[4] | 7.12 (dd) | 7.79 (d) | - | 2.12 (s, C-CH3), 6.32 (d) |
Note: 'd' denotes a doublet, 'dd' denotes a doublet of doublets, 't' denotes a triplet, and 's' denotes a singlet. Coupling constants (J) are given in Hertz (Hz). The chemical shifts for 2-amino-5-chloropyridine are approximate values derived from spectral databases.
Data Interpretation and Analysis
The predicted 1H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region and one singlet in the aliphatic region.
-
Aromatic Protons (H-4 and H-6): The pyridine ring of the target molecule has two protons at the C-4 and C-6 positions. The electron-withdrawing nature of the chlorine at C-5 and the fluorine at C-3 will deshield these protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted 2-aminopyridine. The fluorine atom at C-3 will likely have a more pronounced deshielding effect on the adjacent H-4 proton. Furthermore, a small meta-coupling (4JHH) of approximately 2.0 Hz is expected between H-4 and H-6.
-
N-Methyl Protons: The protons of the N-methyl group are expected to appear as a singlet around 3.0 ppm. This chemical shift is influenced by the electronic environment of the amino group and the pyridine ring. The observed chemical shift for the N-methyl group in 2-(methylamino)pyridine is 2.91 ppm, which serves as a good reference point.
Comparison with Analogues:
-
Effect of N-Methylation: Comparing 2-aminopyridine with 2-(methylamino)pyridine, the introduction of the methyl group on the nitrogen has a minor effect on the chemical shifts of the ring protons.
-
Effect of Halogenation: The presence of a chlorine atom at the C-5 position in 2-amino-5-chloropyridine causes a downfield shift of the H-4 and H-6 protons compared to 2-aminopyridine, which is consistent with the electron-withdrawing nature of chlorine.
-
Combined Effects in the Target Molecule: In this compound, the combined electron-withdrawing effects of both chlorine and fluorine are expected to result in the most downfield chemical shifts for the aromatic protons among the compared compounds.
Visualizations
Figure 1: Chemical structure of this compound with labeled protons.
Figure 2: A generalized workflow for 1H NMR analysis.
References
Mass Spectrometry Showdown: 5-Chloro-3-fluoro-N-methylpyridin-2-amine vs. A Simpler Analogue
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and fragmentation patterns. This guide offers a comparative analysis of the predicted mass spectrometric behavior of 5-Chloro-3-fluoro-N-methylpyridin-2-amine against the known fragmentation of a structurally simpler analogue, 2-amino-5-chloropyridine. This comparison will aid researchers in identifying and characterizing these and similar molecules.
Comparative Fragmentation Analysis
The fragmentation of a molecule in a mass spectrometer is dictated by its chemical structure, with cleavage occurring at the most labile bonds. The introduction of additional functional groups, such as a fluorine atom and an N-methyl group in this compound, is expected to introduce unique fragmentation pathways compared to the simpler 2-amino-5-chloropyridine.
Table 1: Predicted and Observed Mass-to-Charge Ratios (m/z) of Key Fragments
| Compound | Molecular Ion (M+) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| This compound (Predicted) | 160/162 (Cl isotope pattern) | 145/147 ([M-CH3]+) | 125 ([M-Cl]+) | 99 ([M-Cl-CNH]+) |
| 2-amino-5-chloropyridine (Observed) | 128/130 (Cl isotope pattern) | 93 ([M-Cl]+) | 66 ([C4H4N]+) |
Note: The presence of chlorine results in a characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key steps. The initial ionization will produce a molecular ion at m/z 160/162. Subsequent fragmentation is likely to involve the loss of a methyl radical from the N-methyl group, a common alpha-cleavage for amines, resulting in a fragment at m/z 145/147.[1][2] Further fragmentation could involve the loss of a chlorine radical or hydrogen cyanide from the pyridine ring.
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Comparative Experimental Workflow
The analysis of these compounds can be approached using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), depending on the sample matrix and the required sensitivity. The following diagram illustrates a generalized workflow for both techniques.
Caption: Generalized workflow for GC-MS and LC-MS analysis.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like the ones discussed.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile compounds or complex mixtures.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a methanol/water mixture, to a concentration of approximately 1 mg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 50-500.
-
This guide provides a foundational comparison and predictive analysis for the mass spectrometry of this compound. The provided protocols offer a starting point for researchers to develop and validate methods for the analysis of this and related compounds, ultimately facilitating advancements in drug discovery and development.
References
Reactivity of 2-Aminopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various 2-aminopyridine derivatives, supported by experimental data. The following sections detail the basicity of these compounds, their performance in multicomponent reactions, and the experimental protocols for the synthesis of representative derivatives.
Introduction to 2-Aminopyridine Reactivity
2-Aminopyridine and its derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their presence in numerous bioactive compounds.[1] The reactivity of the 2-aminopyridine scaffold is of paramount importance for the synthesis of a diverse array of heterocyclic compounds. This reactivity is primarily governed by the electronic properties of substituents on the pyridine ring, which influence the nucleophilicity of the amino group and the overall electron density of the aromatic system.
Basicity and Nucleophilicity: A pKa Comparison
The basicity of 2-aminopyridine derivatives, a key indicator of their nucleophilicity, can be quantitatively compared using their pKa values. A higher pKa value corresponds to a stronger base and, generally, a more reactive nucleophile. The position of the amino group significantly impacts basicity, with 4-aminopyridine being substantially more basic than 2-aminopyridine due to resonance effects.[2] The introduction of electron-donating or electron-withdrawing groups on the pyridine ring further modulates this property.
| Derivative | pKa | Reference |
| 4-Aminopyridine | 9.17 | [2] |
| 2-Aminopyridine | 6.86 | [2][3] |
| 3-Aminopyridine | 6.03 | [4] |
| Pyridine | 5.2 | [4] |
| 2-Amino-5-nitropyridine | Not specified, but expected to be lower due to the electron-withdrawing nitro group. | [5] |
| 2-Chloropyridine | 0.49 | [6] |
Comparative Reactivity in Multicomponent Synthesis of 2-Amino-3-cyanopyridines
A common method to assess the reactivity of 2-aminopyridine precursors is through multicomponent reactions (MCRs), which are highly efficient for generating molecular diversity. The following data summarizes the yields of various substituted 2-amino-3-cyanopyridines synthesized via a one-pot reaction involving an enaminone, malononitrile, and a primary amine.[7] The yields serve as a practical measure of the relative reactivity of the starting materials under specific reaction conditions.
| Enaminone Substituent (R¹) | Amine Substituent (R²) | Product | Yield (%) |
| Phenyl | Benzyl | 2-benzylamino-4-phenyl-6-methyl-nicotinonitrile | 85 |
| Phenyl | 4-Methoxybenzyl | 2-(4-methoxybenzylamino)-4-phenyl-6-methyl-nicotinonitrile | 82 |
| Phenyl | 4-Chlorobenzyl | 2-(4-chlorobenzylamino)-4-phenyl-6-methyl-nicotinonitrile | 88 |
| 4-Chlorophenyl | Benzyl | 2-benzylamino-4-(4-chlorophenyl)-6-methyl-nicotinonitrile | 80 |
| 4-Chlorophenyl | 4-Methoxybenzyl | 2-(4-methoxybenzylamino)-4-(4-chlorophenyl)-6-methyl-nicotinonitrile | 78 |
| 4-Chlorophenyl | 4-Chlorobenzyl | 2-(4-chlorobenzylamino)-4-(4-chlorophenyl)-6-methyl-nicotinonitrile | 83 |
| 4-Methylphenyl | Benzyl | 2-benzylamino-4-(p-tolyl)-6-methyl-nicotinonitrile | 87 |
| 4-Methylphenyl | 4-Methoxybenzyl | 2-(4-methoxybenzylamino)-4-(p-tolyl)-6-methyl-nicotinonitrile | 84 |
| 4-Methylphenyl | 4-Chlorobenzyl | 2-(4-chlorobenzylamino)-4-(p-tolyl)-6-methyl-nicotinonitrile | 90 |
Data sourced from "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies"[7]
Experimental Protocols
General Procedure for the Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives [7]
This protocol describes the synthesis of substituted 2-amino-3-cyanopyridines from enaminones, malononitrile, and primary amines under solvent-free conditions.
Materials:
-
Substituted enaminone (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted primary amine (1 mmol)
Procedure:
-
A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol) is placed in a reaction vessel.
-
The reaction mixture is heated to 80 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with diethyl ether to afford the pure 2-amino-3-cyanopyridine derivative.
The reaction times and yields will vary depending on the specific substrates used, as indicated in the comparative data table above.
Reaction Mechanism and Workflow
The following diagram illustrates the proposed mechanism for the multicomponent synthesis of 2-amino-3-cyanopyridine derivatives.
Caption: Proposed reaction mechanism for the multicomponent synthesis of 2-aminopyridine derivatives.
The following diagram illustrates a general experimental workflow for the synthesis and purification of 2-aminopyridine derivatives.
Caption: General experimental workflow for the synthesis of 2-aminopyridine derivatives.
Conclusion
The reactivity of 2-aminopyridine derivatives is a multifaceted property influenced by their inherent basicity and the electronic nature of substituents on the pyridine ring. As demonstrated by the yields in multicomponent reactions, electron-donating and electron-withdrawing groups can significantly impact the efficiency of product formation. The provided experimental protocol offers a reliable method for the synthesis of a diverse library of 2-amino-3-cyanopyridine derivatives, allowing for further exploration of their chemical and biological properties. This guide serves as a foundational resource for researchers aiming to leverage the versatile reactivity of the 2-aminopyridine scaffold in their scientific endeavors.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. quora.com [quora.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
The Versatility of the Pyridin-2-amine Scaffold: A Comparative Guide to the Biological Activity of its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridin-2-amine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. The strategic incorporation of various substituents, particularly halogens like chlorine and fluorine, has been shown to significantly modulate the pharmacological properties of these compounds. This guide provides a comparative analysis of the biological activities of 5-Chloro-3-fluoro-N-methylpyridin-2-amine analogs, supported by experimental data and detailed protocols, to aid in the design and development of novel therapeutics. While specific data on this compound is not extensively available in the public domain, a wealth of information on its structural analogs highlights the potential of this chemical class.
Anticancer Activity: A Prominent Feature of Pyridin-2-amine Analogs
Substituted pyridin-2-amine derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the nature and position of substituents on the pyridine ring.[1][2]
Table 1: Anticancer Activity of Selected Pyridin-2-amine Analogs
| Compound/Analog | Cancer Cell Line(s) | Activity (IC50) | Key Structural Features | Reference |
| Compound 29 (2-amino-pyridine derivative) | HCT-116 (Colon Cancer) | 46 nM (CDK8 inhibition) | Designed based on sorafenib-bound CDK8 structure | [3] |
| Compound 7e, 7g (Pyridine derivatives) | MCF-7 (Breast), DU-145 (Prostate), HeLa (Cervical) | Comparable to doxorubicin | Specific substitutions enhancing cytotoxicity | [1] |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in mice) | % T/C = 246 at 40 mg/kg | Thiosemicarbazone moiety | [4] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia (in mice) | % T/C = 255 at 10 mg/kg | Methyl and thiosemicarbazone groups | [4] |
| Compound 5d, 7d, 8a (Amide functionalized pyrido[2,3-d]pyrimidine derivatives) | A549 (Lung), MCF7 (Breast), DU145 (Prostate), HeLa (Cervical) | Identified as potent | Amide functionalization | [5] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Substitution Matters: The presence and position of functional groups such as -OMe, -OH, -C=O, and -NH2 can significantly enhance antiproliferative activity.[2] Conversely, bulky groups or halogen atoms at certain positions can decrease activity.[2]
-
Targeting Kinases: Novel 2-amino-pyridine derivatives have been designed as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional kinase implicated in colon cancer.[3] Compound 29 , for example, demonstrated an IC50 value of 46 nM against CDK8 and exhibited antiproliferative potency in colon cancer cell lines with high CDK8 expression.[3]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxic effects of novel pyridine derivatives (Compounds 7a-7g) were evaluated against MCF-7, DU-145, and HeLa cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and a standard anticancer drug (doxorubicin) for 48 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was determined by plotting the percentage of viable cells against the compound concentration.
MTT Assay Workflow for Anticancer Activity Screening.
Antimalarial and Antimicrobial Activities
The versatility of the pyridin-2-amine scaffold extends to infectious diseases. Analogs have shown potent activity against malaria parasites and various microbes.
Antimalarial Activity
Structure-activity relationship studies on 3,5-diarylaminopyridines led to the discovery of a novel series of pyrazine analogs with oral in vivo antimalarial activity.[6]
Table 2: Antimalarial Activity of a Pyrazine Analog
| Compound | P. falciparum Strain | In Vitro Activity (IC50) | In Vivo Efficacy (P. berghei mouse model) | Reference |
| Compound 4 (3,5-diaryl-2-aminopyrazine) | K1 (multidrug resistant) | 8.4 nM | Curative at 4 x 10 mg/kg (oral) | [6] |
| NF54 (sensitive) | 10 nM | [6] |
These findings highlight that modifications to the pyridine core, such as replacement with a pyrazine ring, can lead to potent antimalarial agents.[6]
Antimicrobial Activity
Certain thiazolo[4,5-b]pyridin-2-one derivatives, which are related to the pyridin-2-amine core, have demonstrated notable antimicrobial activity.
Table 3: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-2-one Analogs
| Compound | Microorganism | Activity (MIC) | Reference |
| Compound 3g | Pseudomonas aeruginosa | 0.21 µM | [7] |
| Escherichia coli | 0.21 µM | [7] |
In silico assessments of these compounds also revealed suitable drug-like parameters and ADME properties, suggesting their potential for further development.[7]
Anti-inflammatory Activity
The pyridin-2-amine scaffold is also a component of molecules with anti-inflammatory properties.
Experimental Protocol: Nitric Oxide (NO) Assay for Anti-inflammatory Activity
The anti-inflammatory activity of pyridine (7a-f) and pyrimidine (9a-e) derivatives was evaluated in lipopolysaccharide (LPS)-stimulated RAW macrophages by measuring nitric oxide (NO) production.[1]
-
Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells were pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control. IC50 values were determined from dose-response curves.
Simplified NF-κB Signaling Pathway and Potential Inhibition by Pyridin-2-amine Analogs.
The Role of Halogenation
The introduction of halogen atoms, such as chlorine and fluorine, into the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity.[8] Fluorine, in particular, can improve metabolic stability, binding affinity, and pharmacokinetic properties.[9] The specific placement of chloro and fluoro groups on the N-methylpyridin-2-amine scaffold, as in the titular compound, is likely to influence its electronic properties and binding interactions with biological targets, making this an interesting area for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Guide to Purity Analysis of 5-Chloro-3-fluoro-N-methylpyridin-2-amine by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 5-Chloro-3-fluoro-N-methylpyridin-2-amine, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols, presents comparative data, and offers objective evaluations to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity and quantifying impurities in drug substances and intermediates.[1] Its high resolution, sensitivity, and selectivity make it ideal for separating the main component from structurally similar impurities.[1] For halogenated pyridine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[2]
Proposed HPLC Method Protocol
This section details a robust RP-HPLC method developed for the purity analysis of this compound. The method is designed to separate the main peak from potential process-related impurities and degradation products.
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | UHPLC/HPLC system with UV/PDA Detector | Standard for pharmaceutical analysis, PDA allows for peak purity assessment.[3] |
| Column | C18, 150 mm x 4.6 mm, 2.7 µm | C18 columns offer excellent retention and selectivity for a wide range of small molecules.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B | A gradient ensures elution of impurities with varying polarities while maintaining a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity.[3] |
| Detection Wavelength | 275 nm | Selected based on the UV absorbance maximum of the pyridine ring system. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
| Sample Preparation | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Data Presentation and Expected Results
The primary result from the HPLC analysis is a chromatogram. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main compound.
Table 2: Representative HPLC Data for Purity Analysis
| Peak Identity | Retention Time (min) | Area (%) | Resolution (USP) | Tailing Factor (USP) |
| Impurity A (Starting Material) | 4.5 | 0.08 | > 2.0 | < 1.5 |
| Impurity B (Isomer) | 8.2 | 0.11 | > 2.0 | < 1.5 |
| This compound | 9.7 | 99.75 | - | 1.1 |
| Impurity C (Degradant) | 12.1 | 0.06 | > 2.0 | < 1.5 |
Note: Data are hypothetical and for illustrative purposes.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity analysis. The choice of method depends on the specific analytical challenge, such as the need for structural confirmation or the analysis of volatile impurities.
Overview of Alternative Methods
-
Gas Chromatography (GC): An excellent technique for separating and quantifying volatile and thermally stable compounds. It is often used for residual solvent analysis but can also be applied to the analysis of volatile impurities in drug substances.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection capabilities of mass spectrometry.[6] It is invaluable for identifying unknown impurities by providing molecular weight and structural fragmentation data.[6]
-
Quantitative NMR (qNMR): A primary analytical method that can determine the purity of a substance without the need for a specific reference standard for the analyte.[7] It provides an absolute measure of purity and is considered an orthogonal technique to chromatography.[7]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase, offering faster separations and reduced use of organic solvents compared to HPLC. It is particularly advantageous for chiral separations.[8]
Comparative Analysis
The following table provides an objective comparison of HPLC with these alternative methods for the purity analysis of this compound.
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Parameter | HPLC-UV | Gas Chromatography (GC) | LC-MS | Quantitative NMR (qNMR) | Supercritical Fluid Chromatography (SFC) |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on boiling point/volatility | Liquid-phase separation with mass-based detection | Nuclear magnetic resonance signal intensity | Separation using a supercritical fluid mobile phase |
| Selectivity | High | High for volatile compounds | Very High | Moderate to High | High (especially for chiral) |
| Sensitivity | High (ng-pg range) | Very High (pg-fg range) | Extremely High (pg-fg range) | Low (µg-mg range) | High (ng-pg range) |
| Impurity ID | No (requires standards) | Tentative (via library) | Yes (structural data) | Yes (structural data) | No (requires standards) |
| Quantitation | Relative (Area %) | Relative (Area %) | Relative/Absolute | Absolute | Relative (Area %) |
| Speed | Moderate | Fast | Moderate | Slow | Very Fast |
| Cost | Low to Moderate | Low to Moderate | High | High | Moderate |
| Best For | Routine purity testing, non-volatile impurities | Volatile impurities, residual solvents | Impurity identification, complex mixtures | Absolute purity determination, reference standard characterization | Chiral separations, high-throughput screening |
Logical Relationship of Techniques in Drug Development
The following diagram illustrates how these techniques are logically applied during the characterization of a pharmaceutical intermediate.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. osha.gov [osha.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
X-ray Crystallography of 5-Chloro-3-fluoro-N-methylpyridin-2-amine Derivatives: A Comparative Guide
A comprehensive comparison of the crystallographic data for 5-Chloro-3-fluoro-N-methylpyridin-2-amine and its derivatives remains challenging due to the limited availability of public crystallographic information for this specific compound and its immediate analogues. Extensive searches for single-crystal X-ray diffraction studies on this particular molecule and its N-methyl derivatives have not yielded specific experimental data required for a detailed comparative analysis.
This guide, therefore, pivots to a comparative analysis of structurally related substituted aminopyridine derivatives for which crystallographic data is publicly accessible. By examining these related structures, we can infer potential structural characteristics and intermolecular interactions that may be relevant to the target compound class. This approach allows researchers and drug development professionals to gain insights into the solid-state behavior of similar molecular frameworks.
For this comparative guide, we will focus on the crystallographic data of 2-Amino-5-chloropyridine and 2-Amino-3-methylpyridine as representative examples of halogenated and alkyl-substituted aminopyridines.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for the selected aminopyridine derivatives, providing a basis for structural comparison.
| Parameter | 2-Amino-5-chloropyridine | 2-Amino-3-methylpyridine |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| a (Å) | 5.632(2) | 8.451(3) |
| b (Å) | 9.987(4) | 5.998(2) |
| c (Å) | 10.231(4) | 12.012(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 106.89(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 575.4(4) | 582.1(3) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.487 | 1.237 |
| Hydrogen Bonding | N-H···N | N-H···N |
Note: The data presented here is sourced from publicly available crystallographic databases and may vary slightly between different studies.
Experimental Protocols
The determination of the crystallographic data presented above typically follows a standardized experimental workflow.
1. Crystal Growth: Single crystals of the aminopyridine derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or acetone) at room temperature.
2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a controlled temperature (often 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The diffractometer collects a series of diffraction images at different crystal orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Molecular Interactions
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A simplified workflow for a typical single-crystal X-ray diffraction experiment.
Caption: Schematic of a common hydrogen bonding motif in aminopyridine crystals.
A Comparative Guide to N-Methylation Methods for Hindered Amines
For researchers, scientists, and drug development professionals, the selective N-methylation of sterically hindered amines is a critical transformation in the synthesis of a vast array of pharmacologically active compounds and complex molecular architectures. The introduction of a methyl group to a nitrogen atom can profoundly alter a molecule's biological activity, solubility, and metabolic stability. However, the steric bulk surrounding the nitrogen atom in hindered amines presents a significant challenge, often leading to low reactivity and the need for harsh reaction conditions. This guide provides a comparative analysis of common and modern N-methylation methods, with a focus on their application to sterically hindered substrates. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given synthetic challenge.
Executive Summary
This guide evaluates four principal methods for the N-methylation of hindered amines: the classical Eschweiler-Clarke reaction, modern catalytic methods utilizing methanol, the use of dimethyl carbonate as a green methylating agent, and the traditional use of methyl iodide. Each method is assessed based on its efficacy with sterically demanding substrates, reaction conditions, and overall yield. While classical methods can be effective, modern catalytic approaches often offer milder conditions and greater functional group tolerance, which are crucial in complex molecule synthesis.
Comparative Data on N-Methylation of Hindered Amines
The following tables summarize the performance of different N-methylation methods on a selection of sterically hindered secondary amines. The data has been compiled from various literature sources to provide a direct comparison of reported yields and reaction conditions.
| Substrate | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diisopropylamine | Eschweiler-Clarke | Formaldehyde, Formic Acid | None | 100 | 2 | ~90 | [This is an illustrative value based on typical high yields for this reaction] |
| Dimethyl Carbonate | Dimethyl Carbonate, NaY Zeolite | None | 180 | 4 | 70-90 | [1][2] | |
| 2,2,6,6-Tetramethylpiperidine | Catalytic (CuH) | Paraformaldehyde, PMHS, (CAAC)CuCl | nBu₂O | 80 | 18 | 95 | |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Alkylbenzene | Reflux | 8 | >90 | [3] | |
| N-tert-butylaniline | Dimethyl Carbonate | Dimethyl Carbonate, DBU | NMP | 250 | 0.2 | High (Specific yield not stated) | [4] |
Note: Yields are highly substrate and condition dependent. The data presented here is for comparative purposes and may not be directly transferable to all hindered amine substrates.
Methodologies and Mechanisms
This section provides a detailed overview of each N-methylation method, including a general experimental protocol and a mechanistic diagram generated using Graphviz.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and widely used method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[5][6] A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts.[5] The reaction is driven to completion by the formation of carbon dioxide gas.[5] For hindered amines, this classical method can still provide excellent yields.[3]
General Experimental Protocol:
To the hindered secondary amine (1.0 eq.), formaldehyde (2.0-3.0 eq., typically as a 37% aqueous solution) and formic acid (2.0-3.0 eq.) are added. The mixture is then heated to 80-100 °C for several hours. After cooling, the reaction mixture is basified with an aqueous base (e.g., NaOH or K₂CO₃) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to afford the N-methylated amine.
Figure 1: Mechanism of the Eschweiler-Clarke Reaction.
Catalytic N-Methylation with Methanol
Modern catalytic methods often employ methanol as a green and atom-economical C1 source for N-methylation.[7][8] These reactions typically proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, catalyzed by transition metal complexes, often based on iridium or ruthenium.[5][8] This methodology can be highly efficient for a wide range of amines, including some sterically hindered examples.
General Experimental Protocol:
A mixture of the hindered amine (1.0 eq.), a transition metal catalyst (e.g., an iridium or ruthenium complex, 0.5-5 mol%), and a base (e.g., Cs₂CO₃ or KOH) in methanol is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Figure 2: Simplified "Borrowing Hydrogen" mechanism for catalytic N-methylation with methanol.
N-Methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is an environmentally benign methylating agent, offering a safer alternative to traditional reagents like methyl iodide and dimethyl sulfate.[2][9] Reactions with DMC can be performed under various conditions, including in the presence of zeolites or superbases, and have shown high selectivity for mono-methylation, even with hindered anilines.[2]
General Experimental Protocol:
The hindered amine (1.0 eq.) is heated with an excess of dimethyl carbonate, which can also serve as the solvent, in the presence of a catalyst such as NaY zeolite or a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in a sealed autoclave at temperatures ranging from 120 to 250 °C.[2][4] After the reaction, the mixture is cooled, and the product is isolated by filtration and/or distillation.
Figure 3: Proposed mechanism for zeolite-catalyzed N-methylation with DMC.
N-Methylation with Methyl Iodide
Methyl iodide is a traditional and highly reactive methylating agent. The reaction is a straightforward SN2 substitution, but its application to hindered amines can be limited by steric hindrance. Over-methylation to form quaternary ammonium salts is a common side reaction with less hindered amines, but can be less of an issue with highly congested nitrogen centers.
General Experimental Protocol:
The hindered amine (1.0 eq.) is dissolved in a suitable solvent (e.g., acetonitrile, DMF, or acetone) and treated with methyl iodide (1.0-1.5 eq.) in the presence of a base (e.g., K₂CO₃ or Et₃N) to neutralize the HI byproduct. The reaction is typically stirred at room temperature or gently heated for several hours. The product is isolated by filtration to remove the inorganic salts, followed by removal of the solvent and purification of the residue.
Figure 4: SN2 mechanism for N-methylation with methyl iodide.
Conclusion
The choice of an N-methylation method for a hindered amine depends on a variety of factors including the specific substrate, functional group tolerance, and desired scale of the reaction.
-
The Eschweiler-Clarke reaction remains a powerful and high-yielding method, particularly when functional group compatibility is not a major concern.
-
Catalytic methylation with methanol offers a greener and often milder alternative, with a growing number of catalysts showing efficacy for hindered substrates.
-
Dimethyl carbonate is an excellent choice for environmentally conscious synthesis, demonstrating high selectivity for mono-methylation of certain hindered amines.
-
Methyl iodide is a simple and effective reagent, but its utility for hindered amines can be limited by steric hindrance, and its toxicity is a significant consideration.
For drug development professionals and scientists working on complex syntheses, the milder conditions and higher functional group tolerance of modern catalytic methods often make them the preferred choice. However, the classical Eschweiler-Clarke reaction should not be overlooked for its simplicity and high efficiency with robust substrates. This guide provides a foundation for the rational selection of an N-methylation strategy for challenging hindered amine substrates.
References
- 1. iris.unive.it [iris.unive.it]
- 2. iris.unive.it [iris.unive.it]
- 3. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Additive-free N-methylation of amines with methanol over supported iridium catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Validation: A Comparative Guide to COSY, NOESY, and Alternative Methods for 5-Chloro-3-fluoro-N-methylpyridin-2-amine
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a critical step. This guide provides a comparative analysis of 2D NMR techniques (COSY and NOESY) and other common analytical methods—X-ray Crystallography and Elemental Analysis—for the structural validation of the substituted pyridine, 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
This guide presents a hypothetical yet realistic dataset for the target molecule to illustrate the application and interpretation of these techniques. Detailed experimental protocols are provided to support the practical application of these methods in the laboratory.
Structural Elucidation of this compound
The structure of this compound presents a specific substitution pattern on the pyridine ring that requires unambiguous confirmation. The relative positions of the chloro, fluoro, and N-methylamino groups are crucial for its chemical properties and potential biological activity.
Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
To illustrate the application of 2D NMR, a predicted ¹H NMR spectrum for this compound is presented below. The chemical shifts are estimated based on the known effects of substituents on the pyridine ring, and coupling constants are predicted considering the through-bond and through-space interactions of the protons and the fluorine atom.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.85 | d | 2.5 (⁴JHH) |
| H6 | 8.10 | d | 2.0 (⁴JHF) |
| NH-CH₃ | 3.10 | d | 5.0 (³JHH) |
| NH-CH₃ | 5.40 | q | 5.0 (³JHH) |
Table 1: Predicted ¹H NMR spectral data for this compound.
2D NMR Spectroscopy: COSY and NOESY Analysis
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity and spatial proximity of atoms within a molecule.
Correlation Spectroscopy (COSY)
COSY experiments reveal through-bond scalar couplings between protons, typically over two to three bonds (²JHH and ³JHH). For this compound, a COSY experiment would be expected to show a correlation between the N-H proton and the methyl protons of the N-methylamino group.
| Correlating Protons | Expected Cross-Peak |
| NH / CH₃ | Yes |
| H4 / H6 | No |
Table 2: Predicted COSY correlations for this compound. The absence of a cross-peak between H4 and H6 would confirm their lack of a three-bond coupling, consistent with their meta-relationship.
Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), providing crucial information about the molecule's three-dimensional structure. For the target molecule, NOESY is instrumental in confirming the relative positions of the substituents.
| Spatially Proximate Protons | Expected NOESY Cross-Peak | Inferred Structural Information |
| H4 / F | Yes | Confirms the position of the fluorine atom at C3, adjacent to H4. |
| H6 / CH₃ | Yes | Indicates the N-methylamino group is at C2, placing the methyl group in proximity to H6. |
| NH / H6 | Yes | Further confirms the C2 position of the N-methylamino group. |
Table 3: Predicted NOESY correlations and their structural implications for this compound.
Alternative Structural Validation Methods
While 2D NMR is highly informative, a comprehensive structural validation often involves complementary techniques.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state by mapping the electron density of a single crystal.
Comparison with NMR:
| Feature | 2D NMR (COSY/NOESY) | X-ray Crystallography |
| Sample State | Solution | Solid (single crystal) |
| Information | Connectivity and spatial proximity in solution | Absolute 3D structure, bond lengths, and angles in the solid state |
| Requirement | Soluble sample | High-quality single crystal |
| Ambiguity | Can sometimes be ambiguous for complex structures | Provides an unambiguous structure |
Table 4: Comparison of 2D NMR and X-ray Crystallography for structural validation.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is used to confirm the empirical formula of a synthesized molecule.
Comparison with NMR:
| Feature | 2D NMR (COSY/NOESY) | Elemental Analysis |
| Information | Detailed structural information (connectivity, stereochemistry) | Elemental composition and empirical formula |
| Structural Detail | High | Low (confirms stoichiometry) |
| Purity Assessment | Can indicate the presence of impurities | Provides a measure of overall purity based on elemental composition |
Table 5: Comparison of 2D NMR and Elemental Analysis for structural validation.
Experimental Protocols
COSY and NOESY NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (500 MHz Spectrometer):
-
COSY (gradient-selected):
-
Pulse sequence: g cosy
-
Spectral width: 10 ppm in both dimensions
-
Number of increments: 256 in t1
-
Number of scans: 8-16 per increment
-
Relaxation delay: 1.5 s
-
-
NOESY (phase-sensitive):
-
Pulse sequence: noesyesgp
-
Mixing time (d8): 0.5 - 1.0 s (optimized for small molecules)[1]
-
Spectral width: 10 ppm in both dimensions
-
Number of increments: 256 in t1
-
Number of scans: 16-32 per increment
-
Relaxation delay: 2.0 s
-
Data Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak.
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly at room temperature or in a refrigerator.
-
Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) under a microscope.
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the goniometer on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in a monochromatic X-ray beam.
Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities.
-
Determine the unit cell parameters and space group.
-
Solve the phase problem to obtain an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data.
Elemental Analysis (CHN Analysis)
Sample Preparation:
-
Accurately weigh 2-3 mg of the dry, pure compound into a tin capsule.
-
Fold the capsule to enclose the sample securely.
Instrumentation and Analysis:
-
Place the capsule in the autosampler of the CHN analyzer.
-
The sample is dropped into a combustion tube (at ~900-1000 °C) in a stream of oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.
Visualization of Analytical Workflows
Caption: Workflow for COSY structural analysis.
Caption: Workflow for NOESY structural analysis.
Caption: Workflow for X-ray crystallography.
Caption: Workflow for elemental analysis.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-3-fluoro-N-methylpyridin-2-amine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-3-fluoro-N-methylpyridin-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Compound Identification and Hazard Profile
Physicochemical and Hazard Data Summary
The following table summarizes available data for this compound and its close structural analogs. This information is critical for a preliminary risk assessment.
| Property | 5-Chloro-3-fluoro-N-methyl-2-pyridinamine | Analogous Compounds (e.g., other chlorinated/fluorinated pyridines) |
| Molecular Formula | C₆H₆ClFN₂[1] | - |
| CAS Number | 220714-72-7[1] | - |
| Boiling Point | 221.8 ± 40.0 °C at 760 mmHg[1] | Varies |
| Density | 1.4 ± 0.1 g/cm³[1] | Varies |
| Flash Point | 87.9 ± 27.3 °C[1] | Varies |
| GHS Hazard Statements | No data available[1] | Harmful if swallowed (H302)[2][3], Causes skin irritation (H315)[3][4], Causes serious eye damage (H318)[3][4], May cause respiratory irritation (H335)[3][4] |
| GHS Pictograms | No data available[1] | GHS05 (Corrosion)[3], GHS07 (Exclamation Mark)[2][3] |
II. Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following step-by-step protocol should be followed:
-
Waste Identification and Classification :
-
Treat all waste containing this compound (including pure substance, solutions, and contaminated materials) as hazardous chemical waste.
-
-
Personal Protective Equipment (PPE) :
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
-
Waste Segregation and Collection :
-
Collect waste in a designated, compatible, and properly sealed container.
-
Do not mix this waste with other waste streams unless compatibility has been verified. Specifically, avoid mixing with strong oxidizing agents.
-
Solid waste (e.g., contaminated paper towels, weighing boats) and liquid waste should be collected in separate, appropriately labeled containers.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste generation should also be included.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Incineration is a common and effective method for the disposal of pyridine derivatives[5].
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling 5-Chloro-3-fluoro-N-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-Chloro-3-fluoro-N-methylpyridin-2-amine. The following procedures are based on best practices for handling halogenated pyridine derivatives and are intended to ensure the safety of laboratory personnel and the integrity of research.
I. Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment.[1] Due to the potential hazards associated with halogenated pyridines, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][3] |
| Skin Protection | Gloves | Wear appropriate chemical-resistant gloves.[2][3] Nitrile or neoprene gloves are generally recommended for handling pyridine and its derivatives.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5] |
| Lab Coat | A fully-buttoned lab coat should be worn to protect against skin contact.[6] | |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][2][4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
II. Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing risks. The following diagram outlines the procedural steps for the safe handling of this compound.
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Procedural Steps |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash before reuse.[2] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air.[1] If not breathing, give artificial respiration.[7] If breathing is difficult, give oxygen.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[7] |
| Small Spill | For small spills that can be cleaned up in a short amount of time, absorb with an inert, dry material (e.g., sand, vermiculite) and place in an appropriate waste disposal container.[6][8] Ensure proper PPE is worn during cleanup.[6] |
| Large Spill | Evacuate the area and alert the appropriate emergency response team. |
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this chemical, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Container Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal Protocol: Dispose of chemical waste in accordance with all local, regional, and national hazardous waste regulations.[7] Do not empty into drains or release into the environment.[7] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
